Dhodh-IN-25
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H19ClF5N3O5 |
|---|---|
Molecular Weight |
535.8 g/mol |
IUPAC Name |
N-[4-[(2-chloro-6-fluorophenyl)carbamoyl]-2-fluoro-5-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxamide |
InChI |
InChI=1S/C22H19ClF5N3O5/c1-10(22(26,27)28)36-17-8-16(29-21(35)31-11(9-32)5-6-18(31)33)15(25)7-12(17)20(34)30-19-13(23)3-2-4-14(19)24/h2-4,7-8,10-11,32H,5-6,9H2,1H3,(H,29,35)(H,30,34)/t10-,11?/m0/s1 |
InChI Key |
LJSREXLRPZHXMV-VUWPPUDQSA-N |
Isomeric SMILES |
C[C@@H](C(F)(F)F)OC1=CC(=C(C=C1C(=O)NC2=C(C=CC=C2Cl)F)F)NC(=O)N3C(CCC3=O)CO |
Canonical SMILES |
CC(C(F)(F)F)OC1=CC(=C(C=C1C(=O)NC2=C(C=CC=C2Cl)F)F)NC(=O)N3C(CCC3=O)CO |
Origin of Product |
United States |
Foundational & Exploratory
The Central Function of Dihydroorotate Dehydrogenase (DHODH) in Pyrimidine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of Dihydroorotate Dehydrogenase (DHODH), a pivotal enzyme in the de novo pyrimidine synthesis pathway. We will explore its core biochemical function, structural biology, significance as a therapeutic target, and the experimental methodologies used to study its activity and inhibition.
Core Function and Significance of DHODH
The de novo synthesis of pyrimidines is fundamental for the production of nucleotides required for DNA, RNA, and glycoprotein synthesis, as well as phospholipid metabolism.[1] Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth and only redox reaction in this essential pathway.[2][3]
Biochemical Reaction: Specifically, DHODH oxidizes dihydroorotate to orotate. In mammals, this reaction is coupled with the reduction of a quinone electron acceptor. The reaction can be summarized as:
(S)-dihydroorotate + Coenzyme Q → Orotate + Coenzyme QH₂[4][5]
Subcellular Localization and Link to Cellular Respiration: Unlike the other enzymes of the de novo pyrimidine synthesis pathway which are located in the cytosol, mammalian DHODH is a mitochondrial protein.[6][7] It is anchored to the outer surface of the inner mitochondrial membrane.[4] This unique localization functionally integrates pyrimidine biosynthesis with the mitochondrial electron transport chain (ETC).[4] The electrons captured from the oxidation of dihydroorotate are passed to the ubiquinone pool, directly linking nucleotide synthesis to cellular respiration.[8] This coupling makes pyrimidine production sensitive to the cell's bioenergetic state.[4][8]
Classification: DHODH enzymes are categorized into two main classes:
-
Class 1: These are cytosolic enzymes found in prokaryotes and lower eukaryotes like yeast. They can be homodimers using fumarate as an electron acceptor or heterotetramers using NAD+.[4][7]
-
Class 2: This class includes membrane-associated enzymes found in higher eukaryotes, including humans. They utilize a flavin mononucleotide (FMN) cofactor and use ubiquinones as their physiological oxidant.[3][4][7] Human DHODH is a Class 2 enzyme.[3]
Structural Biology of Human DHODH
The crystal structure of human DHODH reveals a protein with two main domains:
-
An α/β-barrel domain that contains the active site where the oxidation of dihydroorotate occurs.[4][9]
-
An α-helical domain which forms the entrance to a hydrophobic tunnel. This tunnel leads to the active site and serves as the binding pocket for the ubiquinone co-substrate.[4][9]
Many potent and specific DHODH inhibitors, such as Brequinar and Teriflunomide, exert their function by binding within this hydrophobic tunnel, acting as competitive inhibitors with respect to Coenzyme Q.[4][10] The FMN cofactor is located deep within the tunnel at the interface with the active site.[3][11]
DHODH as a Therapeutic Target
The critical role of DHODH in producing the building blocks for DNA and RNA makes it an attractive target for therapeutic intervention, particularly in conditions characterized by rapid cell proliferation.[2][12] Malignant and activated immune cells have a high demand for pyrimidines, making them more metabolically dependent on the de novo synthesis pathway compared to quiescent cells, which can often rely on salvage pathways.[5][13]
Inhibition of DHODH leads to a rapid depletion of the intracellular pyrimidine pool, resulting in cell cycle arrest and the suppression of proliferation.[2][5] This mechanism underpins the clinical use of DHODH inhibitors in:
-
Autoimmune Diseases: Leflunomide and its active metabolite, Teriflunomide, are approved for the treatment of rheumatoid arthritis and multiple sclerosis, respectively.[4][14] They function by inhibiting the proliferation of activated lymphocytes.[2]
-
Oncology: The dependency of many cancer cells on de novo pyrimidine synthesis has made DHODH a compelling target for cancer therapy.[5][13][15] Inhibitors like Brequinar have been investigated in various clinical trials.[5]
-
Antiviral and Antiparasitic Agents: Viruses and certain parasites rely on the host cell's machinery for replication, including the pyrimidine synthesis pathway.[2][16] DHODH inhibition can thus limit viral replication and parasitic growth.[2][14]
Quantitative Data: DHODH Inhibitor Potency
The potency of various compounds against human DHODH is typically quantified by their half-maximal inhibitory concentration (IC₅₀).
| Inhibitor | IC₅₀ (nM) | Reference |
| H-006 | 3.8 | [17] |
| BAY-2402234 | 0.42 | [18] |
| Brequinar | 2.1 | [18] |
| Teriflunomide | 24.5 | [18] |
| A77 1726 (metabolite of Leflunomide) | 411 | [17] |
| Leflunomide | >100,000 | [18] |
Experimental Protocols
DHODH Activity Assay (DCIP Colorimetric Method)
This is the most common in vitro method for measuring DHODH activity by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).
Principle: DHODH oxidizes dihydroorotate (DHO) and transfers electrons to a Coenzyme Q analog (e.g., decylubiquinone). The reduced CoQ analog then reduces the blue dye DCIP, causing it to become colorless. The rate of decolorization, measured as a decrease in absorbance at 600-650 nm, is proportional to DHODH activity.[17][19]
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Dihydroorotic acid (DHO) stock solution (e.g., 100 mM in DMSO)
-
Coenzyme Q10 or a soluble analog (e.g., 10 mM decylubiquinone in DMSO)
-
DCIP stock solution (e.g., 20 mM in assay buffer)
-
96-well microplate
-
Microplate reader capable of kinetic measurements
Procedure:
-
Prepare the reaction mixture in the assay buffer containing the final concentrations of Coenzyme Q10 (e.g., 100 µM) and DCIP (e.g., 200 µM).
-
For inhibitor studies, pre-incubate the DHODH enzyme (e.g., 5-10 nM final concentration) with varying concentrations of the test compound in the reaction mixture for 30 minutes at 25°C.
-
Initiate the reaction by adding DHO to a final concentration of 500 µM.
-
Immediately begin monitoring the decrease in absorbance at 650 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Orotic Acid Detection Assay (Fluorescence Method)
This method directly quantifies the product of the DHODH reaction, orotic acid.
Principle: The assay involves two steps. First, the enzymatic reaction is performed to produce orotic acid from DHO. Second, the reaction is stopped, and a specific fluorogenic reagent, 4-trifluoromethyl-benzamidoxime, is added, which reacts with the newly formed orotic acid to produce a highly fluorescent compound.[20]
Materials:
-
Cell lysates or purified DHODH
-
Reaction Buffer: e.g., 200 mM K₂CO₃-HCl (pH 8.0)[21]
-
Dihydroorotic acid (DHO) substrate
-
Fluorescence detection reagent: 4-trifluoromethyl-benzamidoxime
-
Fluorescence microplate reader
Procedure:
-
Incubate the enzyme source (e.g., cell lysate) with a saturating concentration of DHO (e.g., 500 µM) in the reaction buffer. The reaction is typically run at 37°C for a fixed time (e.g., 60 minutes).[20]
-
Terminate the reaction (e.g., by heat inactivation or addition of acid).
-
Add the 4-trifluoromethyl-benzamidoxime reagent and incubate under conditions that promote the fluorogenic reaction (e.g., in the presence of K₃[Fe(CN)₆] and high pH).[20]
-
Measure the fluorescence intensity at the appropriate excitation/emission wavelengths.
-
Quantify the amount of orotic acid produced by comparing the fluorescence signal to a standard curve generated with known concentrations of orotic acid.
Mandatory Visualizations
Caption: The de novo pyrimidine synthesis pathway, highlighting DHODH's mitochondrial localization.
Caption: DHODH links pyrimidine synthesis to the mitochondrial electron transport chain.
Caption: A typical experimental workflow for screening and identifying DHODH inhibitors.
References
- 1. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 7. Dihydroorotate Dehydrogenase: A Mitochondrial Enzyme of Pyrimidine Biosynthesis [biotecharticles.com]
- 8. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. scbt.com [scbt.com]
- 13. A Patent Review of Human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors as Anticancer Agents and their Other Therapeutic Applications (1999-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 15. scienmag.com [scienmag.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
In-Depth Technical Guide: Binding Affinity of Dhodh-IN-25 to Human Dihydroorotate Dehydrogenase (DHODH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the binding affinity of the novel inhibitor, Dhodh-IN-25, to its target, human dihydroorotate dehydrogenase (DHODH). This compound has emerged as a potent inhibitor of human DHODH with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1] This document collates available quantitative data, details relevant experimental methodologies, and presents signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of this interaction for researchers in drug discovery and development.
Introduction to DHODH and this compound
Human dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[2][3][4] This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA replication, and is particularly upregulated in rapidly proliferating cells such as cancer cells and activated lymphocytes.[4] Consequently, DHODH has become an attractive therapeutic target for the treatment of various diseases, including cancer and autoimmune disorders.[2][5]
This compound is a recently identified, orally active small molecule inhibitor of human DHODH.[1] Its discovery is part of a fragment-based drug design approach aimed at identifying novel scaffolds with potent inhibitory activity against DHODH for potential therapeutic applications, including acute myeloid leukemia (AML).[1][6][7]
Quantitative Binding Data
The primary quantitative measure of the potency of this compound against human DHODH is its half-maximal inhibitory concentration (IC50).
| Parameter | Value (nM) | Target | Reference |
| IC50 | 5.4 | Human DHODH | [1] |
As of the latest available data, specific Ki (inhibition constant) and Kd (dissociation constant) values for this compound, as well as detailed thermodynamic and kinetic data from techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), have not been publicly disclosed in the primary scientific literature.
Experimental Protocols
The determination of the binding affinity and inhibitory activity of compounds like this compound involves several key experimental procedures. Below are detailed methodologies for common assays used in the characterization of DHODH inhibitors.
Recombinant Human DHODH Expression and Purification
A prerequisite for in vitro binding and activity assays is the production of pure, active recombinant human DHODH (hDHODH).
Expression System:
-
Typically, a truncated form of hDHODH (e.g., residues 31-395), lacking the N-terminal mitochondrial targeting sequence and transmembrane domain, is expressed in Escherichia coli to improve solubility and ease of purification.[8]
Purification Protocol:
-
Lysis: E. coli cells expressing the recombinant hDHODH are harvested and lysed by sonication or high-pressure homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing NaCl, glycerol, and protease inhibitors).
-
Affinity Chromatography: The lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or Strep-Tactin for Strep-tagged proteins).
-
Washing: The column is washed extensively with a buffer containing a low concentration of imidazole (for His-tags) to remove non-specifically bound proteins.
-
Elution: The recombinant hDHODH is eluted from the column using a high concentration of imidazole or by competitive elution (e.g., with desthiobiotin for Strep-tags).
-
Size-Exclusion Chromatography (SEC): For further purification and to ensure a homogenous protein preparation, the eluted protein is subjected to SEC. The final protein is collected in a suitable storage buffer (e.g., 50 mM HEPES, pH 8.0, 400 mM NaCl, 5% glycerol).[9]
DHODH Enzyme Inhibition Assay (IC50 Determination)
The IC50 value for this compound was likely determined using a variation of the following enzymatic assay. This assay measures the rate of dihydroorotate oxidation by monitoring the reduction of an artificial electron acceptor.
Materials:
-
Recombinant human DHODH
-
L-dihydroorotic acid (DHO) - substrate
-
Decylubiquinone (Coenzyme Q analog) - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
Assay Buffer: 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0
-
This compound (or other test inhibitors) dissolved in DMSO
Protocol:
-
Prepare a reaction mixture containing DHO, decylubiquinone, and DCIP in the assay buffer.
-
Add a known concentration of recombinant hDHODH to the wells of a microplate.
-
Add serial dilutions of this compound (typically in DMSO, with a final DMSO concentration kept constant across all wells, e.g., <1%).
-
Initiate the enzymatic reaction by adding the substrate mixture to the wells.
-
Monitor the decrease in absorbance of DCIP at 600 nm over time using a plate reader in kinetic mode. The rate of reaction is proportional to the rate of absorbance change.
-
Plot the initial reaction rates against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Signaling Pathways and Experimental Workflows
DHODH in the De Novo Pyrimidine Biosynthesis Pathway
DHODH plays a pivotal role in the synthesis of pyrimidines, which are essential for nucleic acid production. Inhibiting DHODH with compounds like this compound disrupts this pathway, leading to a depletion of pyrimidine pools and subsequent cell cycle arrest and apoptosis, particularly in rapidly dividing cells.
Caption: DHODH in the pyrimidine biosynthesis pathway.
General Workflow for DHODH Inhibitor Characterization
The process of identifying and characterizing a novel DHODH inhibitor like this compound typically follows a structured workflow, from initial screening to detailed biophysical analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional expression of human dihydroorotate dehydrogenase (DHODH) in pyr4 mutants of ustilago maydis allows target validation of DHODH inhibitors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Alternative Binding Poses through Fragment-Based Identification of DHODH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Alternative Binding Poses through Fragment-Based Identification of DHODH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. research.cbc.osu.edu [research.cbc.osu.edu]
The Critical Role of De Novo Pyrimidine Synthesis in Fueling Cancer Cell Proliferation
A Technical Guide for Researchers and Drug Development Professionals
The relentless proliferation of cancer cells necessitates a constant and abundant supply of nucleotides, the fundamental building blocks of DNA and RNA. To meet this demand, cancer cells often exhibit a heightened reliance on the de novo synthesis of pyrimidines, a complex metabolic pathway that constructs pyrimidine rings from simple precursors. This metabolic reprogramming represents a key vulnerability in many cancers, making the enzymes of this pathway attractive targets for therapeutic intervention. This guide provides an in-depth examination of the de novo pyrimidine synthesis pathway, its dysregulation in cancer, and the experimental methodologies used to investigate its role in tumorigenesis.
The De Novo Pyrimidine Synthesis Pathway: A Cancer Cell lifeline
Unlike normal, quiescent cells that primarily utilize the salvage pathway to recycle existing pyrimidines, rapidly dividing cancer cells heavily depend on the de novo pathway to generate the necessary UMP, CTP, and TTP for nucleic acid synthesis, protein glycosylation, and phospholipid biogenesis.[1][2][3][4] This pathway is a multi-step enzymatic process initiated in the cytoplasm, proceeding into the mitochondria, and concluding back in the cytoplasm.
The six enzymatic reactions of this pathway are catalyzed by three key enzymes:
-
CAD (Carbamoyl-Phosphate Synthetase 2, Aspartate Transcarbamylase, Dihydroorotase): This trifunctional cytosolic enzyme catalyzes the first three steps of the pathway, converting glutamine, bicarbonate, and ATP into dihydroorotate.[1][2][3] The activity of CAD, particularly its carbamoyl phosphate synthetase II (CPSII) domain, is a major rate-limiting step.[3]
-
DHODH (Dihydroorotate Dehydrogenase): Located on the inner mitochondrial membrane, DHODH catalyzes the fourth and only redox reaction in the pathway, oxidizing dihydroorotate to orotate.[1][2][5] This reaction is coupled to the mitochondrial electron transport chain via coenzyme Q.[3]
-
UMPS (Uridine Monophosphate Synthetase): This bifunctional cytosolic enzyme carries out the final two steps, converting orotate to Uridine Monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[1][2][3]
Caption: The De Novo Pyrimidine Synthesis Pathway.
Oncogenic Reprogramming of Pyrimidine Synthesis
The heightened flux through the de novo pyrimidine pathway in cancer cells is not merely a passive response to proliferative demands but is actively driven by oncogenic signaling pathways.[1][2] Several key cancer-associated signaling networks converge to upregulate this pathway:
-
PI3K/Akt/mTORC1 Signaling: The mTORC1 complex, a central regulator of cell growth, promotes pyrimidine synthesis by activating S6K1, which in turn phosphorylates CAD at Ser1859.[1][2] This phosphorylation enhances CAD activity and stimulates the overall pathway flux.[1][2]
-
RAS/MAPK Signaling: The RAS-MAPK pathway, frequently hyperactivated in cancer, also targets CAD. ERK-dependent phosphorylation of CAD at Thr456 relieves feedback inhibition by UTP, rendering the enzyme more sensitive to activation by its substrate PRPP.[2][6]
-
c-Myc Oncogene: The transcription factor c-Myc, a potent oncogene, directly upregulates the expression of several genes in the pyrimidine synthesis pathway, including CAD, UMPS, and CTPS.[1][3]
Conversely, tumor suppressors can negatively regulate this pathway. For instance, p53 activation has been linked to the dysfunction of DHODH.[1] This intricate regulation highlights how cancer cells hijack normal cellular signaling to fuel their metabolic needs.
Caption: Oncogenic Regulation of De Novo Pyrimidine Synthesis.
Quantitative Insights: The Magnitude of Metabolic Shift
The upregulation of de novo pyrimidine synthesis in cancer is not a subtle change. Studies have quantified significant differences in enzyme expression and pathway activity between cancerous and non-cancerous cells. This heightened metabolic flux is a hallmark of malignant transformation.
| Parameter | Cancer Cells | Normal Cells | Cancer Type | Finding | Reference |
| Pathway Activity | MCF7 | MCF10A | Breast Cancer | 4.4-fold higher rate of de novo pyrimidine biosynthesis in MCF7 cells. | [7] |
| CAD Protein Level | MCF7 | MCF10A | Breast Cancer | 3.5 to 4-fold higher intracellular CAD concentration in MCF7 cells. | [7] |
| Enzyme Expression | Tumor Tissues | Normal Tissues | Pan-cancer (TCGA) | CAD, DHODH, and UMPS are significantly overexpressed across numerous cancer types, including esophageal, colon, and rectum adenocarcinoma. | [8][9][10] |
| Genetic Dependency | AML Cell Lines | - | Acute Myeloid Leukemia | shRNA screens show that AML cells are highly dependent on DHODH for proliferation. | [1][11] |
| Metabolite Levels | Doxorubicin-treated TNBC | Untreated TNBC | Triple-Negative Breast Cancer | Chemotherapy exposure leads to an increased abundance of pyrimidine nucleotides. | [6] |
Therapeutic Targeting: A Metabolic Achilles' Heel
The pronounced dependency of many cancers on de novo pyrimidine synthesis makes this pathway a compelling target for drug development. Inhibitors targeting the key enzymes have shown promise in preclinical and clinical settings.[1][11][12]
| Target Enzyme | Inhibitor(s) | Mechanism of Action | Therapeutic Context & Outcome | Reference(s) |
| CAD | PALA (N-(phosphonacetyl)-L-aspartate) | Potent inhibitor of the aspartate transcarbamylase domain. | Failed as a single agent in Phase II trials due to toxicity and limited efficacy. Shows potential in combination therapies. | [1][3][11] |
| DHODH | Leflunomide, Brequinar, Teriflunomide, MEDS433 | Inhibit the oxidation of dihydroorotate to orotate, leading to pyrimidine pool depletion. | Leflunomide is approved for autoimmune diseases. Brequinar and others are being investigated for various cancers, including AML and KRAS-mutant tumors. Can sensitize cells to chemotherapy. | [6][12] |
| UMPS | - | - | Knockdown of UMPS has been shown to decrease viability in non-small cell lung cancer (NSCLC) cells. | [13] |
A key concept in targeting this pathway is synthetic lethality . Cancers with specific mutations, such as in KRAS or PTEN, or deficiencies in p53, become particularly reliant on de novo pyrimidine synthesis.[1][11] This creates a therapeutic window where inhibiting the pathway is selectively lethal to cancer cells while sparing normal cells.[1][11]
Key Experimental Protocols
Investigating the role of de novo pyrimidine synthesis requires a robust set of experimental techniques to measure pathway flux, enzyme activity, and the resulting effects on cell behavior.
Measuring De Novo Pyrimidine Biosynthesis Flux
-
Principle: This method uses stable isotope tracers to quantify the rate of new pyrimidine synthesis.
-
Methodology:
-
Cell Culture: Cancer cells are cultured in a medium containing a stable isotope-labeled precursor, such as [13C]-bicarbonate or [15N]-glutamine.
-
Incubation: Cells are incubated for a defined period to allow for the incorporation of the labeled atoms into newly synthesized pyrimidines.
-
Metabolite Extraction: Intracellular metabolites are extracted from the cells.
-
Analysis: The isotopic enrichment in uracil and other pyrimidine nucleotides is quantified using Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Mass Spectrometry (LC/MS).
-
Calculation: The rate of synthesis (flux) is calculated based on the rate of label incorporation into the pyrimidine pool.[14]
-
Cell Proliferation Assays
-
Principle: These assays measure the rate of cell division or the number of viable cells in a population following a specific treatment (e.g., with a pathway inhibitor).
-
Common Methodologies:
-
Metabolic Activity Assays (e.g., MTT, Alamar Blue): These colorimetric or fluorometric assays measure the metabolic activity of a cell population, which correlates with the number of viable cells.[15][16] Viable cells reduce a reagent (e.g., tetrazolium salt) into a colored product.[16]
-
DNA Synthesis Assays (e.g., BrdU or EdU Incorporation): These assays directly measure DNA synthesis. Cells are incubated with a thymidine analog (BrdU or EdU), which is incorporated into the DNA of proliferating cells. The incorporated analog is then detected using specific antibodies (for BrdU) or click chemistry (for EdU) coupled to a fluorescent probe and quantified by microscopy or flow cytometry.[17]
-
Colony Formation Assay: This long-term assay assesses the ability of single cells to undergo enough divisions to form a colony. It is a measure of cell survival and proliferative capacity after treatment.[16][18]
-
DHODH Enzyme Activity Assay
-
Principle: This spectrophotometric assay measures the rate at which DHODH reduces an artificial electron acceptor, coupled to the oxidation of its substrate, dihydroorotate.
-
Methodology:
-
Lysate Preparation: Prepare cell or mitochondrial lysates containing active DHODH.
-
Reaction Mixture: Prepare a reaction buffer containing the substrates (dihydroorotate, coenzyme Q) and a dye such as 2,6-dichloroindophenol (DCIP).
-
Initiation: The reaction is initiated by adding the enzyme lysate to the reaction mixture.
-
Measurement: DHODH activity is measured by monitoring the decrease in absorbance of DCIP at 600 nm as it is reduced.[19] The rate of absorbance change is proportional to the enzyme's activity.
-
Inhibitor Testing: To determine the IC50 of an inhibitor, the assay is performed with varying concentrations of the compound.[19]
-
Caption: Workflow for Testing a DHODH Inhibitor.
Conclusion
The de novo synthesis of pyrimidines is a fundamental metabolic process that is critically upregulated in cancer to support uncontrolled cell proliferation. Driven by oncogenic signaling pathways, this heightened metabolic flux provides the necessary building blocks for rapid growth and division. This dependency, however, also exposes a significant vulnerability. By understanding the intricate regulation of this pathway and employing robust experimental methodologies, researchers can continue to exploit this metabolic reprogramming. The development of specific and potent inhibitors against key enzymes like DHODH holds significant promise as a targeted therapeutic strategy, particularly in genetically defined cancers, offering a clear path toward improving patient outcomes.
References
- 1. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. De novo nucleotide biosynthetic pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial DHODH regulates hypoxia-inducible factor 1 expression in OTSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adaptive Reprogramming of De Novo Pyrimidine Synthesis is a Metabolic Vulnerability in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Breakdown of the regulatory control of pyrimidine biosynthesis in human breast cancer cells | Semantic Scholar [semanticscholar.org]
- 8. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. A 13C tracer method for quantitating de novo pyrimidine biosynthesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proliferations Assay | Methods, Analysis & Applications [baseclick.eu]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Dhodh-IN-25 on Mitochondrial Respiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dhodh-IN-25 is a potent, orally active inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme linking pyrimidine biosynthesis to the mitochondrial electron transport chain.[1] This guide provides an in-depth analysis of the anticipated effects of this compound on mitochondrial respiration, based on the established mechanism of action for DHODH inhibitors. It summarizes the role of DHODH in cellular energy metabolism, details experimental protocols to assess the impact of DHODH inhibition, and presents the expected quantitative outcomes in structured tables. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the core concepts. While specific experimental data on this compound's direct impact on mitochondrial respiration is emerging, this document serves as a comprehensive technical resource for researchers investigating its therapeutic potential.
Introduction: DHODH as a Bioenergetic Hub
Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent enzyme located on the inner mitochondrial membrane.[2][3][4] It catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[2][3][4] This reaction is uniquely coupled to the mitochondrial electron transport chain (ETC) through the reduction of ubiquinone (Coenzyme Q) to ubiquinol.[2][5] Consequently, DHODH activity is intrinsically linked to cellular respiration and ATP production.[6][7]
Inhibition of DHODH, therefore, not only disrupts the synthesis of essential building blocks for DNA and RNA but also directly impinges on mitochondrial function.[6][8] This dual mechanism of action has made DHODH a compelling therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[4][6][8]
This compound is a highly potent inhibitor of human DHODH with an IC50 value of 5.4 nM.[1] Its high potency suggests that it will have significant effects on mitochondrial respiration at nanomolar concentrations.
The Role of DHODH in Mitochondrial Respiration
DHODH integrates pyrimidine biosynthesis with the mitochondrial respiratory chain. The electrons generated from the oxidation of dihydroorotate are transferred to the ubiquinone pool, which is a central electron carrier in the ETC. Reduced ubiquinone (ubiquinol) then donates these electrons to Complex III, contributing to the proton gradient across the inner mitochondrial membrane that drives ATP synthesis via oxidative phosphorylation (OXPHOS).[5]
The inhibition of DHODH is expected to have the following primary effects on mitochondrial respiration:
-
Decreased Oxygen Consumption Rate (OCR): By blocking the entry of electrons from pyrimidine synthesis into the ETC, DHODH inhibitors reduce the overall electron flux and, consequently, the rate of oxygen consumption by Complex IV.
-
Reduced ATP Production: The diminished proton gradient resulting from lower ETC activity leads to a decrease in mitochondrial ATP synthesis.
-
Altered Mitochondrial Membrane Potential (ΔΨm): The proton gradient is a key component of the mitochondrial membrane potential. DHODH inhibition can lead to a depolarization of the mitochondrial membrane.
-
Increased Glycolysis: To compensate for the reduction in mitochondrial ATP production, cells may upregulate glycolysis.
-
Induction of Oxidative Stress: Impairment of the respiratory chain can lead to the generation of reactive oxygen species (ROS).[9]
The following diagram illustrates the central role of DHODH in the mitochondrial electron transport chain.
Caption: DHODH's role in the electron transport chain.
Expected Quantitative Effects of this compound on Mitochondrial Respiration
The following tables summarize the anticipated quantitative data from key experiments designed to assess the impact of this compound on mitochondrial respiration. The values are hypothetical and serve to illustrate the expected trends based on the known effects of other potent DHODH inhibitors.
Table 1: Oxygen Consumption Rate (OCR) Parameters
| Parameter | Vehicle Control | This compound (10 nM) | This compound (100 nM) | Expected Outcome |
| Basal Respiration (pmol/min) | 150 ± 10 | 110 ± 8 | 75 ± 5 | Dose-dependent decrease |
| ATP-Linked Respiration (pmol/min) | 120 ± 8 | 80 ± 6 | 45 ± 4 | Dose-dependent decrease |
| Maximal Respiration (pmol/min) | 300 ± 20 | 200 ± 15 | 120 ± 10 | Dose-dependent decrease |
| Proton Leak (pmol/min) | 30 ± 5 | 30 ± 4 | 30 ± 3 | No significant change |
| Spare Respiratory Capacity (%) | 100 ± 10 | 60 ± 8 | 35 ± 6 | Dose-dependent decrease |
Table 2: Mitochondrial Membrane Potential (ΔΨm)
| Parameter | Vehicle Control | This compound (10 nM) | This compound (100 nM) | Expected Outcome |
| TMRE Fluorescence (Arbitrary Units) | 1000 ± 50 | 750 ± 40 | 500 ± 30 | Dose-dependent decrease |
Table 3: Cellular ATP Levels
| Parameter | Vehicle Control | This compound (10 nM) | This compound (100 nM) | Expected Outcome |
| Total Cellular ATP (µM) | 1.5 ± 0.2 | 1.1 ± 0.15 | 0.7 ± 0.1 | Dose-dependent decrease |
Experimental Protocols
Detailed methodologies for key experiments to investigate the effect of this compound on mitochondrial respiration are provided below.
Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR) in real-time, providing insights into key parameters of mitochondrial function.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplates
-
This compound
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Appropriate cell line and culture medium
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control for a predetermined duration (e.g., 24 hours).
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator.
-
Instrument Calibration: Calibrate the Seahorse XF Analyzer with the provided calibration solution.
-
Mito Stress Test: Load the inhibitor compounds (oligomycin, FCCP, rotenone/antimycin A) into the injection ports of the sensor cartridge. Place the cell plate in the analyzer and initiate the assay. The instrument will sequentially inject the inhibitors and measure the OCR at each stage.
-
Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, proton leak, and spare respiratory capacity.
The following diagram outlines the experimental workflow for the Seahorse XF Cell Mito Stress Test.
Caption: Workflow for Seahorse XF Mito Stress Test.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), which accumulates in active mitochondria in a membrane potential-dependent manner.
Materials:
-
TMRE dye
-
FCCP (positive control for depolarization)
-
Flow cytometer or fluorescence microscope
-
Appropriate cell line and culture medium
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with this compound or vehicle control as described for the Seahorse assay.
-
Dye Loading: Incubate the cells with a low concentration of TMRE (e.g., 50-100 nM) in culture medium for 20-30 minutes at 37°C.
-
Washing: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove excess dye.
-
Data Acquisition:
-
Flow Cytometry: Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer.
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with the appropriate filters for rhodamine.
-
-
Data Analysis: Quantify the mean fluorescence intensity of the TMRE signal. A decrease in fluorescence indicates mitochondrial depolarization.
Cellular ATP Level Measurement
This assay quantifies the total cellular ATP content using a luciferase-based bioluminescence assay.
Materials:
-
ATP measurement kit (e.g., CellTiter-Glo®)
-
Luminometer
-
Appropriate cell line and culture medium
Protocol:
-
Cell Culture and Treatment: Seed cells in an opaque-walled multi-well plate and treat with this compound or vehicle control.
-
Assay Reagent Addition: Add the ATP assay reagent directly to the cell culture wells. This reagent lyses the cells and provides the necessary substrates for the luciferase reaction.
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ATP present. Generate a standard curve with known ATP concentrations to quantify the cellular ATP levels.
Conclusion
This compound, as a potent inhibitor of DHODH, is expected to significantly impact mitochondrial respiration. The anticipated effects include a dose-dependent decrease in oxygen consumption, a reduction in mitochondrial membrane potential, and diminished cellular ATP levels. The experimental protocols detailed in this guide provide a robust framework for quantifying these effects. A thorough understanding of the bioenergetic consequences of DHODH inhibition is crucial for the continued development of this compound and other compounds in this class as therapeutic agents. Further preclinical studies are warranted to confirm these expected outcomes and to fully elucidate the mitochondrial-related mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dihydro-orotate dehydrogenase is physically associated with the respiratory complex and its loss leads to mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DHODH-mediated mitochondrial redox homeostasis: a novel ferroptosis regulator and promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 9. Mitochondrial DHODH regulates hypoxia-inducible factor 1 expression in OTSCC - PMC [pmc.ncbi.nlm.nih.gov]
The Core Cellular Pathways Affected by DHODH Inhibition: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine synthesis pathway, catalyzing the fourth committed step—the oxidation of dihydroorotate to orotate. This pathway is essential for the production of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA synthesis.[1][2] Rapidly proliferating cells, such as cancer cells, activated lymphocytes, and virus-infected cells, have a high demand for nucleotides, making DHODH a compelling therapeutic target.[1][2] Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to a cascade of cellular effects that ultimately impair cell growth and survival. This technical guide provides a comprehensive overview of the core cellular pathways affected by DHODH inhibition, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling networks.
Core Mechanism of Action: Disruption of Pyrimidine Synthesis
The primary mechanism of action of DHODH inhibitors is the blockade of the de novo pyrimidine synthesis pathway.[1][2] DHODH is a mitochondrial enzyme that links pyrimidine metabolism to the electron transport chain.[3] By inhibiting DHODH, these compounds prevent the synthesis of orotate, a crucial precursor for uridine monophosphate (UMP), which is subsequently converted to other pyrimidine nucleotides like UTP and CTP.[1] This depletion of pyrimidine pools has profound consequences for cellular function.
Metabolic Consequences of DHODH Inhibition
DHODH inhibition leads to a significant and rapid alteration of the cellular metabolome. Treatment with DHODH inhibitors such as Brequinar results in the accumulation of upstream metabolites of the pyrimidine synthesis pathway, namely N-carbamoyl-aspartate and dihydroorotate, while causing a dose-dependent depletion of downstream metabolites, including UMP, UDP, and UTP.[4][5] For instance, treatment of A549/ACE2 cells with 1 µM Brequinar for 8 hours resulted in a reduction of CTP and UTP levels by 77% and 83%, respectively.[4]
Key Cellular Pathways and Downstream Effects
The depletion of pyrimidine nucleotides triggers a multi-faceted cellular response, impacting cell cycle progression, cell survival, and interactions with the host immune system.
Cell Cycle Arrest at S-Phase
A hallmark of DHODH inhibition is the induction of cell cycle arrest, predominantly at the S-phase.[3][6] This is a direct consequence of an insufficient supply of pyrimidine nucleotides, which are essential for DNA replication.
-
Mechanism: The reduced availability of pyrimidines stalls the progression of replication forks, leading to an accumulation of cells in the S-phase of the cell cycle.[7] This arrest is often mediated by the downregulation of key cell cycle regulators. For example, treatment with the DHODH inhibitor leflunomide has been shown to decrease the expression of cyclin-dependent kinase 2 (CDK2) and Cyclin A2, proteins crucial for S-phase progression.[6]
-
Quantitative Data: Treatment of neuroblastoma cell lines with 100 µM leflunomide for 72 hours resulted in a significant increase in the percentage of cells in S-phase:
Diagram: DHODH Inhibition and Cell Cycle Arrest
Caption: DHODH inhibition leads to S-phase cell cycle arrest.
Induction of Apoptosis
Prolonged pyrimidine starvation ultimately triggers programmed cell death, or apoptosis, in susceptible cells.
-
Mechanism: The precise mechanisms are multifaceted and can be cell-type dependent. One key pathway involves the activation of the tumor suppressor protein p53.[8] DHODH inhibition can lead to an increase in p53 synthesis and stabilization.[9] Furthermore, DHODH inhibition can impact mitochondrial integrity, leading to a reduction in mitochondrial membrane potential and the release of cytochrome c, a critical step in the intrinsic apoptotic pathway.
-
Quantitative Data: Knockout of DHODH in HL60 leukemia cells led to a significant increase in apoptosis, from 1.34% in control cells to 23.47-26.18% in DHODH-knockout cells.
Regulation of Key Signaling Pathways
DHODH inhibition influences several critical signaling pathways that govern cell proliferation and survival.
-
c-Myc Downregulation: The oncoprotein c-Myc is a key regulator of cell growth and proliferation. Studies have shown that DHODH inhibitors can lead to a decrease in c-Myc protein expression.[10][11] This downregulation of c-Myc contributes to the anti-proliferative effects of these inhibitors.
-
p21 Upregulation: p21 is a cyclin-dependent kinase inhibitor that acts as a tumor suppressor by halting cell cycle progression. DHODH inhibition has been observed to upregulate p21 expression, which is consistent with the observed cell cycle arrest.[10]
-
STAT3 Signaling: In some contexts, DHODH expression can be transcriptionally induced by the activation of STAT3.[8] This suggests a potential feedback loop where DHODH inhibition could indirectly impact STAT3 signaling.
Diagram: Key Signaling Pathways Affected by DHODH Inhibition
Caption: DHODH inhibition modulates key oncogenic and tumor suppressor pathways.
Mitochondrial Dysfunction
Given DHODH's localization to the inner mitochondrial membrane and its link to the electron transport chain, its inhibition can lead to mitochondrial dysfunction.
-
ATP Depletion: DHODH inhibitors have been shown to cause a significant depletion of intracellular ATP levels in sensitive cancer cell lines. In T-47D and MDAMB-231 breast cancer cells, approximately 90% of intracellular ATP was depleted following treatment with DHODH inhibitors.[12][13]
-
Reactive Oxygen Species (ROS) Production: The impact of DHODH inhibition on ROS production can be context-dependent. Some studies report an increase in ROS production, which can contribute to mitochondrial damage and apoptosis.[14] In contrast, other studies suggest that DHODH inhibitor-sensitive cells maintain ROS levels close to the endogenous level.[12][13]
Modulation of the Immune Response
Recent evidence suggests that DHODH inhibition can enhance the anti-tumor immune response.
-
Increased Antigen Presentation: DHODH inhibition has been shown to induce the upregulation of antigen processing and presentation (APP) genes, including MHC-I.[15] This enhanced antigen presentation can make cancer cells more visible to the immune system, thereby increasing their susceptibility to T-cell-mediated killing.
Quantitative Data Summary
The following tables summarize key quantitative data on the effects of DHODH inhibition.
Table 1: EC50 Values of DHODH Inhibitors in Various Cancer Cell Lines
| DHODH Inhibitor | Cell Line | Cancer Type | EC50 (µM) |
| Brequinar (BQR) | T-47D | Breast Cancer | 0.080 - 0.450[16] |
| A-375 | Melanoma | 0.080 - 0.450[16] | |
| H929 | Myeloma | 0.080 - 0.450[16] | |
| EV71 (in RD cells) | N/A (antiviral) | 0.0824[17] | |
| Leflunomide (LFM) | T-47D | Breast Cancer | 6 - 35[16] |
| A-375 | Melanoma | 6 - 35[16] | |
| H929 | Myeloma | 6 - 35[16] | |
| Indoluidin D | HL-60 | Leukemia | 0.0044[18] |
| Jurkat | T-cell Leukemia | N/A | |
| A549 | Lung Carcinoma | N/A | |
| H-006 | K562 | Leukemia | 0.003 |
| Jurkat | T-cell Leukemia | 0.00023 | |
| A549 | Lung Carcinoma | 0.0021 | |
| Meds433 | CML CD34+ | Leukemia | EC50 for apoptosis < 0.1[14] |
| BAY2402234 | HuH7 | Hepatocellular Carcinoma | IC50 < 0.001 (in combination)[19] |
Table 2: Quantitative Effects of DHODH Inhibition on Cellular Processes
| Cellular Process | DHODH Inhibitor | Cell Line/Model | Quantitative Effect | Reference |
| Cell Cycle | Leflunomide (100 µM) | BE(2)-C (Neuroblastoma) | Increase in S-phase from 38.06% to 79.17% | [3] |
| Leflunomide (100 µM) | SK-N-DZ (Neuroblastoma) | Increase in S-phase from 39.19% to 67.71% | [3] | |
| Leflunomide (100 µM) | SK-N-F1 (Neuroblastoma) | Increase in S-phase from 15.17% to 53.62% | [3] | |
| Teriflunomide (25 µM) | BT549 (Breast Cancer) | 48.14% of cells in S-phase | [20] | |
| Apoptosis | DHODH Knockout | HL60 (Leukemia) | Increase from 1.34% to 23.47-26.18% | |
| Metabolite Levels | Brequinar (1 µM) | A549/ACE2 | 77% reduction in CTP, 83% reduction in UTP (8h) | [4] |
| ATP Levels | DHODH Inhibitors | T-47D, MDAMB-231 | ~90% depletion | [12][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the DHODH inhibitor for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
Principle: This method uses a fluorescent dye, such as propidium iodide (PI), to stain the DNA of cells. The amount of fluorescence is directly proportional to the amount of DNA, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Seed cells in 6-well plates and treat with the DHODH inhibitor for the desired time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cells using a flow cytometer. The data is typically displayed as a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be determined using appropriate software.
Western Blot for Protein Expression Analysis
Principle: This technique is used to detect and quantify specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
Protocol:
-
Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., c-Myc, p21, Cyclin A2, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Principle: qRT-PCR is used to quantify the amount of a specific mRNA in a sample. RNA is first reverse-transcribed into complementary DNA (cDNA), which is then amplified in a real-time PCR machine. The amount of amplified product is measured in real-time using a fluorescent dye.
Protocol:
-
Isolate total RNA from treated and control cells using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reaction with a master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for the gene of interest, and the cDNA template.
-
Run the reaction in a real-time PCR cycler.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene (e.g., GAPDH, ACTB).
Cytokine Quantification by ELISA
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For cytokine detection, a sandwich ELISA is commonly used.
Protocol:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites with a blocking buffer.
-
Add cell culture supernatants or standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Wash and add streptavidin-HRP.
-
Wash and add a TMB substrate solution to develop a colored product.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentration based on a standard curve.[2][21][22][23][24]
Conclusion
Inhibition of DHODH represents a powerful therapeutic strategy that targets a fundamental metabolic pathway essential for the proliferation of cancer cells, activated immune cells, and the replication of certain viruses. The downstream consequences of DHODH inhibition are extensive, leading to S-phase cell cycle arrest, apoptosis, and the modulation of key signaling pathways involving c-Myc and p53. Furthermore, the impact of DHODH inhibitors on mitochondrial function and the host immune response highlights the multifaceted nature of their cellular effects. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore and exploit the therapeutic potential of DHODH inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Leflunomide Reduces Proliferation and Induces Apoptosis in Neuroblastoma Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brequinar and dipyridamole in combination exhibits synergistic antiviral activity against SARS-CoV-2 in vitro: Rationale for a host-acting antiviral treatment strategy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 6. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeted inhibition of DHODH is synergistic with BCL2 blockade in HGBCL with concurrent MYC and BCL2 rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dihydroorotate dehydrogenase (DHODH) inhibitors affect ATP depletion, endogenous ROS and mediate S-phase arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Brequinar inhibits enterovirus replication by targeting biosynthesis pathway of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Featured Article: Teriflunomide, an immunomodulatory drug, exerts anticancer activity in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 4.4. Cytokine Quantification by Enzyme Linked Immunosorbent Assay (ELISA) [bio-protocol.org]
- 22. h-h-c.com [h-h-c.com]
- 23. bdbiosciences.com [bdbiosciences.com]
- 24. bdbiosciences.com [bdbiosciences.com]
Dhodh-IN-25: A Potent Inhibitor of Dihydroorotate Dehydrogenase Targeting the Ubiquinone Binding Site for Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Dhodh-IN-25 is a potent, orally active inhibitor of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. With a half-maximal inhibitory concentration (IC50) of 5.4 nM against human DHODH, this compound has emerged as a significant tool for research in acute myeloid leukemia (AML).[1] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action at the ubiquinone binding site, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing its associated pathways and workflows.
Introduction to DHODH and its Role in Cancer
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate. This process is coupled to the electron transport chain via the reduction of ubiquinone to ubiquinol.[2][3] Rapidly proliferating cells, such as those in acute myeloid leukemia (AML), have a high demand for nucleotides to support DNA and RNA synthesis and are therefore particularly dependent on the de novo pyrimidine pathway.[2][3] This dependency makes DHODH a compelling therapeutic target in oncology. Inhibition of DHODH leads to pyrimidine starvation, resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3]
This compound: Mechanism of Action
This compound is the result of a fragment-based drug discovery and scaffold hopping approach aimed at identifying novel DHODH inhibitors.[2][4] Structural studies have revealed that this compound exhibits a novel binding mode within the ubiquinone binding pocket of DHODH.[2][4] This interaction physically obstructs the binding of the natural substrate, ubiquinone, thereby inhibiting the enzyme's catalytic activity. The inhibition of DHODH by this compound effectively halts the de novo pyrimidine synthesis pathway, leading to the depletion of pyrimidine nucleotides essential for cell proliferation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its precursors from the primary literature.[2][4]
Table 1: Biochemical and Cellular Potency of this compound and Related Compounds
| Compound | hDHODH IC50 (nM) | MOLM-13 EC50 (nM) |
| Brequinar | 12 | 15 |
| This compound (Compound 25) | 5.4 | 1.8 |
Table 2: Pharmacokinetic Properties of a Lead Compound Related to this compound in Mice
| Compound | Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) |
| Lead Compound | 10 | 1200 | 2 | 8900 |
Note: The pharmacokinetic data presented is for a lead compound from the same series as this compound, as detailed in the primary literature, and is indicative of the potential oral bioavailability of this class of inhibitors.[2]
Experimental Protocols
Recombinant Human DHODH Inhibition Assay
This assay quantifies the inhibitory activity of compounds against purified human DHODH.
Methodology:
-
Enzyme and Substrates: Recombinant human DHODH is used. The assay measures the reduction of a ubiquinone analog, typically decylubiquinone, coupled to the reduction of 2,6-dichloroindophenol (DCIP).
-
Reaction Buffer: A suitable buffer, such as 100 mM HEPES (pH 8.0) containing 150 mM NaCl, 10% glycerol, and 0.05% Triton X-100, is prepared.
-
Assay Procedure:
-
The test compound (e.g., this compound) is pre-incubated with recombinant human DHODH in the reaction buffer.
-
The reaction is initiated by the addition of dihydroorotate and the electron acceptor system (decylubiquinone and DCIP).
-
The reduction of DCIP is monitored spectrophotometrically by the decrease in absorbance at 600 nm over time.
-
-
Data Analysis: The rate of reaction is calculated for various concentrations of the inhibitor. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assay (MOLM-13 Cells)
This assay assesses the effect of DHODH inhibition on the proliferation of an AML cell line.
Methodology:
-
Cell Line: MOLM-13, a human acute myeloid leukemia cell line, is used.[3]
-
Cell Culture: MOLM-13 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum.[3]
-
Assay Procedure:
-
MOLM-13 cells are seeded in 96-well plates at a specified density.
-
The cells are treated with a serial dilution of the test compound (e.g., this compound).
-
The plates are incubated for a defined period (e.g., 72 hours).
-
-
Viability Measurement: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is measured, and the data is normalized to untreated controls. The EC50 value is calculated by fitting the dose-response curve.
Visualizations
DHODH Signaling Pathway and Point of Inhibition
Caption: Inhibition of DHODH by this compound at the ubiquinone binding site.
Experimental Workflow for DHODH Inhibition Assay
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship of this compound's Mechanism of Action
Caption: Mechanism of action cascade for this compound in AML cells.
Conclusion
This compound is a highly potent inhibitor of human DHODH that targets the ubiquinone binding site, demonstrating significant anti-proliferative effects in AML cells. Its favorable in vitro potency and the oral bioavailability of related compounds suggest its potential as a valuable chemical probe for studying the role of DHODH in cancer and as a lead compound for the development of novel therapeutics for acute myeloid leukemia. The detailed experimental protocols and quantitative data provided in this guide serve as a resource for researchers and drug developers working in this area.
References
Methodological & Application
Application Notes and Protocols: Dhodh-IN-25 in vitro Enzyme Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[1][2] This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication, making DHODH a compelling therapeutic target for various diseases, including cancer and autoimmune disorders.[3][4][5] Dhodh-IN-25 is a potent inhibitor of human DHODH with a reported IC50 value of 5.4 nM.[6] These application notes provide a detailed protocol for conducting an in vitro enzyme assay to characterize the inhibitory activity of this compound and other potential DHODH inhibitors.
Signaling Pathway
DHODH is a flavin-dependent mitochondrial enzyme.[2] It catalyzes the fourth committed step in the de novo pyrimidine synthesis pathway, the conversion of dihydroorotate to orotate.[5][7] This reaction is coupled to the mitochondrial electron transport chain.[8] Inhibition of DHODH depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby leading to cell cycle arrest and inhibition of cell proliferation.[4][7]
References
- 1. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Measuring Dihydroorotate Dehydrogenase (DHODH) Activity in Cell Lysates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate Dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway.[1][2][3] It mediates the oxidation of dihydroorotate to orotate, a crucial precursor for the synthesis of pyrimidine nucleotides essential for DNA, RNA, and glycoprotein synthesis.[4][5] This places DHODH at a critical metabolic node, linking mitochondrial respiration to cell proliferation.[6]
The upregulation of de novo pyrimidine synthesis is a hallmark of rapidly proliferating cells, including cancer cells and activated immune cells.[2][5] Consequently, DHODH has emerged as a significant therapeutic target for the treatment of cancer, autoimmune diseases, and viral infections.[2][7] The development and evaluation of DHODH inhibitors necessitate robust and reliable methods for measuring its enzymatic activity in cellular contexts.
These application notes provide detailed protocols for quantifying DHODH activity in cell lysates using various established methods, including spectrophotometric, fluorometric, and mass spectrometry-based assays.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the position of DHODH in the de novo pyrimidine synthesis pathway and a generalized workflow for the measurement of its activity.
Caption: DHODH in the de novo pyrimidine synthesis pathway.
Caption: General experimental workflow for DHODH activity measurement.
Quantitative Data Summary
The following table summarizes key quantitative data related to DHODH activity and inhibition, providing a reference for expected values in experimental setups.
| Parameter | Value | Cell Line/System | Reference |
| Specific Activity | |||
| 340 ± 25.9 pmol/10⁵ cells/h | HeLa Cells | [8][9] | |
| 54.1 ± 7.40 pmol/10⁵ cells/h | Normal Fibroblasts | [8][9] | |
| 1.10 ± 0.19 nmol/mg total proteins/h | Malignant Stomach Tumor Tissue | [8][9] | |
| 0.24 ± 0.11 nmol/mg total proteins/h | Adjacent Normal Stomach Tissue | [8][9] | |
| Inhibitor IC50 Values | |||
| Brequinar | 10 nM | Human DHODH | [10] |
| 2.1 nM | Human DHODH | [11] | |
| ~20 nM | In vitro | [12] | |
| Teriflunomide (A77 1726) | 24.5 nM | Human DHODH | [11] |
| 1.1 µM | Human DHODH | [10] | |
| ~600 nM | Human DHODH | [13] | |
| Leflunomide | 98 µM | Human DHODH | [10] |
| >50 µM | HCT 116 Cells | [14] | |
| BAY-2402234 | 0.42 nM | Human DHODH | [11] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay using DCIP
This assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance of DCIP at 600-650 nm is proportional to DHODH activity.[15][16]
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
Protein quantification assay (e.g., Bradford or BCA)
-
Dihydroorotic acid (DHO)
-
Coenzyme Q10 (CoQ10) or Decylubiquinone
-
2,6-dichloroindophenol (DCIP)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or freeze-thaw cycles).
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.
-
-
Reaction Mixture Preparation:
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding DHO to a final concentration of 500 µM.[15]
-
Immediately measure the absorbance at 650 nm using a microplate reader.[15]
-
Continue to monitor the decrease in absorbance at 650 nm every minute for 10-20 minutes.
-
The rate of decrease in absorbance is proportional to DHODH activity.
-
Controls:
-
No DHO control: To measure the background rate of DCIP reduction independent of the DHODH substrate.
-
No lysate control: To ensure that DCIP is not reduced non-enzymatically by other components in the reaction mixture.
-
Inhibitor control: (Optional) Include a known DHODH inhibitor (e.g., brequinar) to confirm the specificity of the assay.
Protocol 2: Fluorescence-Based Assay using Resazurin
This high-throughput assay relies on the reduction of the non-fluorescent resazurin to the highly fluorescent resorufin.[1] This reduction is coupled to the DHODH-catalyzed oxidation of dihydroorotate.[1][11]
Materials:
-
Cell lysis buffer
-
Protein quantification assay
-
L-Dihydroorotic acid (L-DHO)
-
Resazurin
-
Flavin mononucleotide (FMN)
-
Black 96-well or 384-well microplate
-
Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~590 nm)
Procedure:
-
Cell Lysate Preparation:
-
Prepare cell lysates as described in Protocol 1.
-
-
Reaction Setup:
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measure the fluorescence of resorufin using a microplate reader.
-
The increase in fluorescence is proportional to DHODH activity.
-
Controls:
-
No DHO control: To account for any background fluorescence or non-specific reduction of resazurin.
-
No lysate control: To ensure the stability of the reagents.
-
Inhibitor control: To validate the assay's ability to detect DHODH inhibition.
Protocol 3: LC-MS/MS-Based Assay
This method offers high specificity and sensitivity by directly measuring the product of the DHODH reaction, orotate, or the accumulation of its substrate, dihydroorotate.[17][18]
Materials:
-
Cell lysis buffer (compatible with mass spectrometry, e.g., methanol-based)
-
Internal standards for DHO and orotate (e.g., stable isotope-labeled versions)
-
LC-MS/MS system
Procedure:
-
Cell Lysate and Reaction:
-
Culture and treat cells as required.
-
Lyse the cells and perform the enzymatic reaction as described in the previous protocols, but without the indicator dyes (DCIP or resazurin).
-
Stop the reaction at specific time points by adding a quenching solution (e.g., ice-cold methanol) containing internal standards.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the quenched samples to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Develop a chromatographic method to separate dihydroorotate and orotate.
-
Set up the mass spectrometer to detect the specific mass-to-charge (m/z) transitions for the analytes and internal standards.[17]
-
Inject the samples and quantify the amount of orotate produced or dihydroorotate consumed by comparing the peak areas to the internal standards.
-
Controls:
-
Time-zero control: To determine the basal levels of DHO and orotate in the lysate.
-
Inhibitor control: Treatment with a DHODH inhibitor should lead to an accumulation of DHO and a decrease in orotate.[18]
Conclusion
The choice of assay for measuring DHODH activity depends on the specific research question, available equipment, and required throughput. The DCIP-based spectrophotometric assay is a classic, cost-effective method suitable for lower-throughput applications. The resazurin-based fluorescence assay is highly adaptable for high-throughput screening of DHODH inhibitors.[1] The LC-MS/MS-based method provides the highest specificity and is ideal for detailed mechanistic studies and biomarker discovery.[17] Each of these protocols, when performed with appropriate controls, can provide reliable and quantitative data on DHODH activity in cell lysates, facilitating research and drug development efforts targeting this critical metabolic enzyme.
References
- 1. A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHODH dihydroorotate dehydrogenase (quinone) [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documentsdelivered.com [documentsdelivered.com]
- 9. researchgate.net [researchgate.net]
- 10. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Application Note: Metabolomic Analysis of Pyrimidine Depletion by Dhodh-IN-25
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-25 is a potent, orally active inhibitor of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. With an IC50 value of 5.4 nM for human DHODH, this small molecule presents a valuable tool for studying the metabolic consequences of pyrimidine depletion in various cellular contexts, particularly in rapidly proliferating cells such as those found in cancer.[1] DHODH catalyzes the fourth committed step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate. This pathway is essential for the production of uridine monophosphate (UMP), the precursor for all pyrimidine nucleotides required for DNA and RNA synthesis. Inhibition of DHODH leads to a depletion of the pyrimidine nucleotide pool, resulting in cell cycle arrest, increased reactive oxygen species (ROS) production, and ultimately, apoptosis. This application note provides a comprehensive overview of the metabolomic effects of this compound, detailed protocols for its use in cell-based assays, and methods for analyzing the resulting pyrimidine depletion.
Mechanism of Action
This compound exerts its biological effects by binding to and inhibiting the enzymatic activity of DHODH. This blockade of the de novo pyrimidine synthesis pathway leads to a characteristic metabolic signature: the accumulation of the DHODH substrate, dihydroorotate (DHO), and the depletion of its product, orotate, as well as downstream pyrimidine nucleotides such as uridine triphosphate (UTP) and cytidine triphosphate (CTP). The cellular effects of this compound can be reversed by supplementing the culture medium with exogenous uridine, which can be utilized by the pyrimidine salvage pathway to replenish the nucleotide pool, thus bypassing the DHODH-dependent de novo pathway.
Quantitative Metabolomic Data
Treatment of cancer cell lines with potent DHODH inhibitors like this compound results in significant and measurable changes in the intracellular concentrations of pyrimidine pathway metabolites. While specific quantitative data for this compound is not yet widely published, the following tables summarize representative data from studies using other well-characterized DHODH inhibitors, such as Brequinar and Leflunomide. These results are expected to be comparable to those obtained with this compound due to their shared mechanism of action.
Table 1: Relative Abundance of Pyrimidine Pathway Metabolites Following DHODH Inhibition
| Metabolite | Treatment Group | Fold Change vs. Control | p-value |
| N-Carbamoyl-L-aspartate | Brequinar | Increased | < 0.05 |
| Dihydroorotate (DHO) | Brequinar | Increased | < 0.05 |
| Uridine Monophosphate (UMP) | Brequinar | Decreased | < 0.05 |
Data is representative of expected changes based on studies with the DHODH inhibitor Brequinar.[2]
Table 2: Fold Change of Pyrimidine Metabolites in Pancreatic Cancer Cells Treated with Leflunomide (100 µM) for 16 hours
| Metabolite | Fold Change vs. Vehicle |
| Carbamoyl Aspartate | ~ 2.5 |
| Dihydroorotate | > 10 |
| Orotate | ~ 0.2 |
| UMP | ~ 0.4 |
| UDP | ~ 0.5 |
| UTP | ~ 0.3 |
| CTP | ~ 0.4 |
Adapted from a study on the effects of the DHODH inhibitor Leflunomide on Panc-1 and Tu8902 cells.[3]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., a human cancer cell line such as HL-60 or K562) in appropriate cell culture flasks or plates at a density that will allow for logarithmic growth during the experiment.
-
Cell Culture Conditions: Culture cells in a suitable medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest concentration of this compound used.
-
Treatment: Once cells have adhered (for adherent cell lines) or are in logarithmic growth (for suspension cell lines), replace the medium with fresh medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) to allow for the inhibitor to exert its effects.
-
Uridine Rescue (Optional): To confirm that the observed effects are due to pyrimidine depletion, a rescue experiment can be performed. Co-treat cells with this compound and exogenous uridine (e.g., 100 µM).
Protocol 2: Metabolite Extraction from Cultured Cells
-
Quenching Metabolism:
-
For adherent cells, rapidly aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Immediately add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the plate on dry ice to quench metabolic activity.
-
For suspension cells, quickly pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C. Aspirate the supernatant and resuspend the cell pellet in ice-cold PBS. Centrifuge again, remove the PBS, and add the pre-chilled extraction solvent to the cell pellet.
-
-
Cell Lysis and Metabolite Extraction:
-
For adherent cells, scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
For suspension cells, vortex the cell pellet in the extraction solvent to ensure complete lysis.
-
-
Protein Precipitation: Incubate the cell lysates at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the lysates at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new, clean microcentrifuge tube.
-
Sample Preparation for LC-MS/MS: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).
Protocol 3: LC-MS/MS Analysis of Pyrimidine Nucleotides
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A column suitable for polar metabolite separation, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a reversed-phase C18 column with an ion-pairing agent.
-
Mobile Phase A: An aqueous buffer, for example, 10 mM ammonium acetate in water.
-
Mobile Phase B: An organic solvent, such as acetonitrile.
-
Gradient: A gradient elution from a high percentage of organic solvent to a high percentage of aqueous buffer to separate the polar pyrimidine nucleotides.
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for targeted quantitative analysis.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of nucleotides.
-
Detection Method: Multiple Reaction Monitoring (MRM) is used to specifically detect and quantify the target metabolites. This involves monitoring a specific precursor ion to product ion transition for each metabolite.
-
-
Data Analysis:
-
Quantification: Peak areas of the target metabolites are integrated. Quantification is typically performed using a standard curve of known concentrations of each metabolite.
-
Normalization: Metabolite levels are often normalized to the total protein content or cell number of the sample to account for variations in sample size.
-
Visualizations
Caption: Inhibition of the de novo pyrimidine synthesis pathway by this compound.
Caption: Workflow for metabolomic analysis of this compound treated cells.
References
Application Notes: Analysis of Apoptosis Induced by Dhodh-IN-25 Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-25 is a potent and orally active inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is crucial for the proliferation of rapidly dividing cells, such as cancer cells, which have a high demand for nucleotides for DNA and RNA synthesis.[2][3] Inhibition of DHODH leads to the depletion of the pyrimidine pool, which can induce cell cycle arrest, differentiation, and apoptosis in various cancer cell lines, including acute myeloid leukemia (AML), melanoma, and neuroblastoma.[1][2][4][5] Consequently, DHODH has emerged as a promising therapeutic target in oncology.[5][6]
These application notes provide a detailed protocol for the analysis of apoptosis induced by this compound in cancer cells using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells. Dual staining with fluorochrome-conjugated Annexin V and PI allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Data Presentation
The following table presents representative quantitative data from a hypothetical experiment analyzing the dose-dependent effects of this compound on apoptosis in a cancer cell line after a 48-hour incubation period.
| Treatment Group | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (10 nM) | 85.6 ± 3.4 | 8.1 ± 1.2 | 6.3 ± 0.9 |
| This compound (50 nM) | 62.3 ± 4.5 | 25.4 ± 3.3 | 12.3 ± 2.1 |
| This compound (100 nM) | 40.1 ± 5.2 | 42.5 ± 4.1 | 17.4 ± 2.8 |
Data are represented as mean ± standard deviation from three independent experiments.
Signaling Pathway of DHODH Inhibition-Induced Apoptosis
Caption: Putative signaling pathway of this compound-induced apoptosis.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing DHODH Inhibitors Against Viral Replication
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the evaluation of Dihydroorotate Dehydrogenase (DHODH) inhibitors as potential antiviral agents. The methodologies outlined below are based on established practices in the field and are intended to guide researchers in the systematic assessment of DHODH inhibitors' efficacy and mechanism of action against a broad spectrum of viruses.
Introduction to DHODH as an Antiviral Target
Dihydroorotate Dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine synthesis pathway, catalyzing the conversion of dihydroorotate to orotate.[1][2] This pathway is essential for the production of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA synthesis.[3] Many viruses, particularly RNA viruses, are highly dependent on the host cell's pyrimidine pool for their rapid replication.[3][4][5] By inhibiting DHODH, the supply of pyrimidines is restricted, thereby impeding viral genome replication and proliferation.[1][3]
The antiviral strategy of targeting a host enzyme like DHODH offers several advantages, including a lower likelihood of developing viral resistance compared to direct-acting antivirals (DAAs) and the potential for broad-spectrum activity against multiple viruses.[1][6][7] Furthermore, DHODH inhibitors have been shown to exert a triple antiviral effect by not only inhibiting viral replication but also by stimulating the expression of interferon-stimulated genes (ISGs) and suppressing pro-inflammatory cytokine production.[1][7][8]
Signaling Pathway of DHODH in Pyrimidine Synthesis
The de novo pyrimidine synthesis pathway is a fundamental cellular process. DHODH catalyzes the fourth and rate-limiting step in this pathway. The following diagram illustrates the central role of DHODH.
Caption: The de novo pyrimidine synthesis pathway and the inhibitory action of DHODH inhibitors.
Experimental Protocols
In Vitro Antiviral Activity Assays
a. Plaque Reduction Assay (PRA)
This assay is a gold standard for quantifying the effect of a compound on infectious virus production.
-
Materials:
-
Permissive cell line (e.g., HEp-2 for RSV, Vero for SARS-CoV-2)
-
Virus stock of known titer (PFU/mL)
-
DHODH inhibitor stock solution
-
Cell culture medium (e.g., DMEM) with and without serum
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agar)
-
Crystal violet staining solution
-
48-well plates
-
-
Protocol:
-
Seed cells in 48-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the DHODH inhibitor in serum-free medium.
-
Pre-treat the cell monolayers with the diluted inhibitor or vehicle control for 1 hour.[6]
-
Infect the cells with a specific number of plaque-forming units (PFU) of the virus (e.g., 30 PFU/well for RSV).[6]
-
After a 1-hour adsorption period, remove the inoculum and wash the cells.
-
Add the overlay medium containing the corresponding concentrations of the DHODH inhibitor.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 72 hours for RSV).[6]
-
Fix the cells (e.g., with 4% paraformaldehyde) and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction relative to the vehicle control.
-
Determine the 50% effective concentration (EC50) using non-linear regression analysis.
-
b. Virus Yield Reduction Assay (VRA)
This assay measures the amount of infectious virus produced in the presence of the inhibitor.
-
Materials:
-
Permissive cell line (e.g., A549 for RSV)
-
Virus stock
-
DHODH inhibitor
-
Cell culture medium
-
48-well plates
-
-
Protocol:
-
Seed cells in 48-well plates.
-
Treat the cells with serial dilutions of the DHODH inhibitor.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI) (e.g., 0.01 for RSV).[6]
-
After virus adsorption, incubate the cells in medium containing the inhibitor.
-
At a defined time point post-infection (e.g., 72 hours), harvest the cell supernatants.[6]
-
Determine the virus titer in the supernatants using a standard plaque assay or TCID50 assay.
-
Calculate the reduction in virus yield compared to the vehicle control and determine the EC50.
-
c. Cell Viability Assay
It is crucial to assess the cytotoxicity of the DHODH inhibitor to ensure that the observed antiviral effect is not due to cell death.
-
Materials:
-
Cell line used in the antiviral assays
-
DHODH inhibitor
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well plates
-
-
Protocol:
-
Seed cells in 96-well plates.
-
Treat the cells with the same serial dilutions of the DHODH inhibitor used in the antiviral assays.
-
Incubate for the same duration as the antiviral assays (e.g., 72 hours).
-
Measure cell viability according to the manufacturer's instructions for the chosen reagent.
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
-
The Selectivity Index (SI), calculated as CC50/EC50, provides a measure of the therapeutic window of the compound. A higher SI value is desirable.
-
Mechanism of Action Studies
a. Time-of-Addition Assay
This assay helps to determine at which stage of the viral replication cycle the inhibitor is active.
-
Protocol:
-
Infect cells with the virus.
-
Add the DHODH inhibitor at different time points before, during, and after infection.
-
For example, add the compound 2 hours before infection, during the 1-hour adsorption period, or at various time points post-infection.[9]
-
Harvest the supernatant at a late time point and measure the virus yield.
-
A significant reduction in virus yield when the inhibitor is added during the early to middle stages of infection suggests an effect on viral replication.[1][7]
-
b. Uridine Rescue Assay
This experiment confirms that the antiviral activity is due to the inhibition of the de novo pyrimidine synthesis pathway.
-
Protocol:
-
Perform a standard antiviral assay (e.g., PRA or VRA).
-
In a parallel set of experiments, add exogenous uridine to the culture medium along with the DHODH inhibitor.
-
If the antiviral effect of the inhibitor is reversed or diminished by the addition of uridine, it confirms that the mechanism of action is through the depletion of the pyrimidine pool.[10]
-
Experimental Workflow
The following diagram outlines a typical workflow for testing DHODH inhibitors against viral replication.
Caption: A generalized workflow for the evaluation of DHODH inhibitors as antiviral agents.
Data Presentation
Quantitative data from antiviral and cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison between different inhibitors and viruses.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of Selected DHODH Inhibitors
| Inhibitor | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Brequinar | Influenza A (H1N1) | MDCK | 0.241 | 2.87 | 11.9 | [2] |
| Dengue Virus (DENV) | Vero | 0.017-0.061 | >10 | >164-588 | [11][12] | |
| SARS-CoV-2 | Vero E6 | - | - | - | ||
| Teriflunomide | Influenza A (H1N1) | MDCK | 35.02 | >100 | >2.85 | [2] |
| Junin Virus | Vero | - | - | - | [1] | |
| SARS-CoV-2 | Vero | 26.06 | >200 | >7.67 | [11][12] | |
| S312 | Influenza A (H1N1) | MDCK | - | >100 | >6410 | [5] |
| SARS-CoV-2 | Vero | 1.56 | 158.2 | 101.41 | [1] | |
| S416 | Influenza A (H1N1) | MDCK | 0.017 | 1.63 | 95.88 | [5] |
| SARS-CoV-2 | Vero | 0.017 | 178.6 | 10,505.88 | [1][13] | |
| MEDS433 | SARS-CoV-2 | Vero E6 | 0.063 | >25 | >396 | [1] |
| Herpes Simplex Virus-1/2 | - | ~0.1 | - | - | [1] | |
| Respiratory Syncytial Virus (RSV) | HEp-2 | - | - | - | [6] | |
| IMU-838 (Vidofludimus) | SARS-CoV-2 | - | - | - | - | [1] |
Note: '-' indicates data not specified in the provided search results. The presented values are illustrative and may vary between studies.
Conclusion
The protocols and information provided herein offer a robust framework for the preclinical evaluation of DHODH inhibitors as broad-spectrum antiviral agents. By systematically assessing their in vitro efficacy, cytotoxicity, and mechanism of action, researchers can identify promising candidates for further development. The host-targeting nature of DHODH inhibitors represents a promising strategy in the ongoing effort to develop effective therapies against emerging and re-emerging viral infections.
References
- 1. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential treatment of COVID-19 by inhibitors of human dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. bionauts.jp [bionauts.jp]
- 5. Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitors of dihydroorotate dehydrogenase synergize with the broad antiviral activity of 4'-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing a Stable Cell Line with Dihydroorotate Dehydrogenase (DHODH) Knockdown
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[1][2] This pathway is essential for the synthesis of pyrimidine nucleotides, which are fundamental for DNA and RNA synthesis.[3] Consequently, DHODH plays a pivotal role in cell proliferation and survival.[4][5] In various cancer types, elevated DHODH expression has been observed, correlating with poor prognosis and making it an attractive therapeutic target.[4][5]
Establishing stable cell lines with DHODH knockdown is a powerful tool for investigating the functional roles of DHODH in cellular processes and for screening potential therapeutic agents. These application notes provide detailed protocols for generating and validating stable DHODH knockdown cell lines using shRNA-mediated gene silencing, along with methods to assess the phenotypic consequences of reduced DHODH expression.
Signaling Pathways Involving DHODH
DHODH is a key metabolic enzyme, and its inhibition has significant downstream effects on multiple signaling pathways.
Experimental Protocols
Protocol 1: Generation of Stable DHODH Knockdown Cell Lines via Lentiviral shRNA Transduction
This protocol outlines the steps for creating stable cell lines with reduced DHODH expression using a lentiviral-based shRNA approach.
Materials:
-
Target cell line (e.g., HEK293, HeLa, A549)
-
Lentiviral shRNA vector targeting human DHODH (and a non-targeting scramble control)
-
Lentiviral packaging plasmids (e.g., pLP1, pLP2, pLP/VSVG)
-
HEK293T cells for virus production
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Puromycin or other appropriate selection antibiotic
-
Polybrene
-
Reagents for RNA and protein extraction, qRT-PCR, and Western blotting
Procedure:
-
Lentivirus Production:
-
One day prior to transfection, seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
Co-transfect the HEK293T cells with the shRNA-DHODH lentiviral vector and the packaging plasmids using a suitable transfection reagent according to the manufacturer's protocol. A non-targeting shRNA vector should be used as a negative control.[6]
-
After 48-72 hours, harvest the virus-containing supernatant and filter it through a 0.45 µm filter to remove cell debris. The virus can be used immediately or stored at -80°C.
-
-
Transduction of Target Cells:
-
Seed the target cells in a 6-well plate one day before transduction to achieve 50-60% confluency.
-
On the day of transduction, replace the medium with fresh complete medium containing polybrene (final concentration 4-8 µg/mL) to enhance transduction efficiency.
-
Add the lentiviral supernatant to the cells at various multiplicities of infection (MOI) to determine the optimal viral titer.
-
Incubate the cells for 24 hours.
-
-
Selection of Stable Cell Lines:
-
After 24 hours of transduction, replace the medium with fresh complete medium containing the appropriate concentration of selection antibiotic (e.g., puromycin). The optimal concentration should be determined beforehand by generating a kill curve for the specific cell line.
-
Replace the selection medium every 2-3 days until single, resistant colonies are formed.
-
Isolate individual colonies using cloning cylinders or by limiting dilution and expand them in separate culture vessels.
-
-
Validation of DHODH Knockdown:
-
qRT-PCR: Extract total RNA from the stable clones and perform quantitative real-time PCR to measure the mRNA expression level of DHODH. Normalize the expression to a housekeeping gene (e.g., GAPDH). A significant reduction in DHODH mRNA levels in the shRNA-transduced cells compared to the non-targeting control confirms successful knockdown at the transcript level.[2]
-
Western Blot: Extract total protein from the stable clones and perform a Western blot analysis using an antibody specific for DHODH. Use an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. A marked decrease in the DHODH protein band in the shRNA-transduced cells validates the knockdown at the protein level.[4][7]
-
Protocol 2: Functional Assays to Characterize DHODH Knockdown Phenotypes
1. Cell Proliferation Assay (CCK-8 Assay)
-
Principle: The Cell Counting Kit-8 (CCK-8) assay measures cell viability based on the reduction of a tetrazolium salt by cellular dehydrogenases to produce a colored formazan product.
-
Procedure:
-
Seed the stable DHODH knockdown and control cells in a 96-well plate at a density of 2,000-5,000 cells per well.
-
At different time points (e.g., 24, 48, 72 hours), add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance values against time to generate a cell growth curve. A decrease in the growth rate of DHODH knockdown cells compared to the control indicates an inhibition of cell proliferation.[4]
-
2. Colony Formation Assay
-
Principle: This assay assesses the ability of single cells to undergo sufficient proliferation to form a colony.
-
Procedure:
-
Seed a low number of stable DHODH knockdown and control cells (e.g., 500-1,000 cells) in 6-well plates.
-
Incubate the cells for 10-14 days, allowing colonies to form.
-
Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet.
-
Count the number of colonies (typically those with >50 cells). A reduction in the number and/or size of colonies in the DHODH knockdown group indicates impaired clonogenic potential.[5]
-
3. Cell Cycle Analysis (Flow Cytometry)
-
Principle: Propidium iodide (PI) staining of cellular DNA allows for the analysis of cell cycle distribution by flow cytometry.
-
Procedure:
-
Harvest the stable DHODH knockdown and control cells.
-
Fix the cells in cold 70% ethanol and store at -20°C.
-
Wash the cells with PBS and resuspend in a PI staining solution containing RNase A.
-
Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in a specific phase (e.g., S phase or G1 arrest) in the DHODH knockdown group suggests a role for DHODH in cell cycle progression.[7][8]
-
4. Apoptosis Assay (Western Blot for Cleaved PARP and Caspase-3)
-
Principle: The cleavage of PARP and the activation of caspase-3 are hallmarks of apoptosis.
-
Procedure:
-
Extract total protein from stable DHODH knockdown and control cells.
-
Perform a Western blot analysis using antibodies that specifically recognize cleaved PARP and activated (cleaved) caspase-3.
-
An increase in the levels of cleaved PARP and activated caspase-3 in the DHODH knockdown cells is indicative of apoptosis induction.[6][8]
-
Quantitative Data Summary
The following tables summarize the quantitative effects of DHODH knockdown or inhibition as reported in the literature.
Table 1: Effects of DHODH Knockdown on Cell Proliferation and Viability
| Cell Line | Method | Assay | Result | Reference |
| ESCC (KYSE510, KYSE450), CRC (SW620) | shRNA | CCK-8, Colony Formation | Significantly suppressed proliferation and colony formation | [4] |
| Melanoma (A375, MV3) | shRNA | MTT, BrdU staining | Markedly reduced cell proliferation | [7] |
| Cervical Cancer (CaSki, HeLa) | shRNA | CCK-8, Colony Formation | Suppressed cell viability and clonogenicity | [9][10] |
| Neuroblastoma (SK-N-BE(2)C) | shRNA | Cell Viability | Reduced cell viability | [6] |
Table 2: Effects of DHODH Knockdown on Cell Cycle and Apoptosis
| Cell Line | Method | Assay | Result | Reference |
| Melanoma (A375, MV3) | shRNA | Flow Cytometry | Induced cell cycle arrest at S phase | [7] |
| Neuroblastoma (SK-N-AS) | shRNA | Flow Cytometry | G1 arrest, reduction of cells in S phase | [8] |
| Neuroblastoma (SK-N-BE(2)C) | shRNA | Flow Cytometry | S phase arrest | [8] |
| Neuroblastoma (SK-N-BE(2)C) | shRNA | Western Blot | Increased cleaved PARP and activated caspase-3 | [6] |
Table 3: Effects of DHODH Knockdown on Cellular Metabolism
| Cell Line | Method | Assay | Result | Reference |
| ESCC, CRC | shRNA | ATP Assay | Reduced cellular ATP levels | [4] |
| Osteoblasts (MC3T3-E1) | siRNA | ATP Assay | Decreased ATP production | [11] |
| Neuroblastoma | Brequinar (inhibitor) | Metabolomics | Decreased UTP and CTP pools | [6] |
Conclusion
The generation of stable cell lines with DHODH knockdown is an invaluable technique for elucidating the multifaceted roles of this enzyme in cancer biology and other diseases. The protocols and data presented here provide a comprehensive guide for researchers to successfully establish and characterize DHODH knockdown models, thereby facilitating further investigation into DHODH-dependent signaling pathways and the development of novel therapeutic strategies targeting pyrimidine biosynthesis.
References
- 1. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. accegen.com [accegen.com]
- 3. mdpi.com [mdpi.com]
- 4. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 9. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to DHODH Inhibitors in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dihydroorotate Dehydrogenase (DHODH) inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome experimental challenges related to cancer cell resistance.
Troubleshooting Guide
This section addresses common issues encountered during in vitro experiments with DHODH inhibitors.
1. Issue: My cancer cells are not responding to the DHODH inhibitor, or the IC50 value is significantly higher than expected.
Possible Causes and Solutions:
-
Activation of the Pyrimidine Salvage Pathway: Cancer cells can bypass the de novo pyrimidine synthesis pathway blocked by DHODH inhibitors by utilizing the pyrimidine salvage pathway.[1][2] This pathway recovers pyrimidines from the extracellular environment.
-
Troubleshooting Step: Culture cells in a nucleoside-free medium to minimize the contribution of the salvage pathway.
-
Experimental Validation: Perform a uridine rescue experiment. Supplementing the culture medium with uridine should rescue the anti-proliferative effects of the DHODH inhibitor, confirming on-target activity.[1][3] The inability of uridine to rescue the phenotype might suggest off-target effects or other resistance mechanisms.
-
-
High Expression of Salvage Pathway Enzymes: Overexpression of key salvage pathway enzymes, such as uridine-cytidine kinase 2 (UCK2), can confer resistance.[1][4]
-
Troubleshooting Step: Analyze the expression levels of UCK2 and other salvage pathway genes (e.g., UPRT, SLC29A1) in your cell line using qPCR or Western blotting.[1]
-
Strategy: Consider using cell lines known to have low salvage pathway activity or co-administering a nucleoside transporter inhibitor, like dipyridamole, to block uridine uptake.[2][5][6]
-
-
Upregulation of Upstream Enzymes: Increased activity of enzymes upstream of DHODH, such as carbamoyl-phosphate synthetase 2/aspartate transcarbamoylase/dihydroorotase (CAD), has been identified as a potential resistance mechanism.[1]
-
Troubleshooting Step: Investigate the expression and activity of CAD in your resistant cell lines.
-
2. Issue: The anti-proliferative effect of the DHODH inhibitor is not sustained over time.
Possible Causes and Solutions:
-
Metabolic Reprogramming: Cancer cells can adapt to DHODH inhibition by rewiring their metabolism to enhance pyrimidine salvage.
-
Troubleshooting Step: Perform long-term culture experiments and monitor changes in the expression of pyrimidine synthesis and salvage pathway genes over time.
-
Strategy: A combination therapy approach may be necessary for sustained efficacy. Consider combining the DHODH inhibitor with inhibitors of the pyrimidine salvage pathway or other metabolic pathways.[2]
-
-
Emergence of Resistant Clones: A subpopulation of cells with pre-existing resistance mechanisms may be selected for during prolonged treatment.
-
Troubleshooting Step: Perform single-cell cloning and characterize the resistance mechanisms of individual clones.
-
Strategy: Intermittent dosing schedules or combination therapies could help prevent the outgrowth of resistant populations.
-
3. Issue: I am observing unexpected off-target effects or cytotoxicity.
Possible Causes and Solutions:
-
Inhibitor Specificity and Concentration: Some DHODH inhibitors may have off-target effects at higher concentrations.[7]
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration range for on-target activity. Confirm on-target activity with a uridine rescue experiment.[1][3]
-
Strategy: Use a structurally different DHODH inhibitor to confirm that the observed phenotype is due to DHODH inhibition and not an off-target effect of a specific chemical scaffold.
-
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying degrees of dependence on the de novo pyrimidine synthesis pathway. Hematologic malignancies, for instance, often show higher sensitivity than solid tumors.[3][8]
-
Troubleshooting Step: Compare the sensitivity of your cell line to a panel of cell lines with known sensitivities to DHODH inhibitors.
-
Strategy: Select cell lines that are known to be highly dependent on de novo pyrimidine synthesis for your initial experiments.
-
Frequently Asked Questions (FAQs)
1. What are the primary mechanisms of resistance to DHODH inhibitors?
The main resistance mechanism is the upregulation of the pyrimidine salvage pathway, which allows cancer cells to import and utilize extracellular pyrimidines, thereby bypassing the block in the de novo synthesis pathway.[1][2] Key genes involved in this resistance mechanism include uridine-cytidine kinase 2 (UCK2), the rate-limiting enzyme in the salvage pathway, and nucleoside transporters like SLC29A1.[1] Additionally, upregulation of CAD, an enzyme upstream of DHODH, has been identified as a potential resistance mechanism.[1]
2. How can I confirm that the observed effect of my compound is due to DHODH inhibition?
The gold standard for confirming on-target DHODH inhibition in cell-based assays is the uridine rescue experiment.[1][3] The anti-proliferative effects of a specific DHODH inhibitor should be reversed by the addition of exogenous uridine to the culture medium.[1][9] This demonstrates that the cellular phenotype is a direct consequence of pyrimidine depletion. Another method is to measure the accumulation of dihydroorotate, the substrate of DHODH, in inhibitor-treated cells.[10]
3. What are some strategies to overcome resistance to DHODH inhibitors?
-
Combination Therapy: Combining DHODH inhibitors with drugs that target the pyrimidine salvage pathway, such as nucleoside transporter inhibitors (e.g., dipyridamole), can effectively overcome resistance.[2][5][6]
-
Targeting Downstream Pathways: DHODH inhibition can induce apoptosis and cell cycle arrest.[11][12] Combining DHODH inhibitors with agents that target these pathways, such as BCL2 inhibitors (e.g., venetoclax), has shown synergistic effects.[12][13]
-
Immunotherapy Combinations: DHODH inhibition can increase the expression of antigen presentation pathway genes, making cancer cells more visible to the immune system.[14][15] This provides a rationale for combining DHODH inhibitors with immune checkpoint blockade.[14][15]
4. Are there biomarkers that can predict sensitivity to DHODH inhibitors?
While research is ongoing, potential biomarkers for sensitivity to DHODH inhibitors include:
-
Low expression of pyrimidine salvage pathway enzymes: Cells with lower levels of UCK2 and other salvage pathway components are likely to be more dependent on the de novo pathway and thus more sensitive to DHODH inhibition.[1]
-
High dependence on de novo pyrimidine synthesis: Cancer types that are highly proliferative, such as acute myeloid leukemia (AML), often exhibit greater sensitivity.[3][11]
-
Metabolic profiling: Measuring the flux through the de novo versus salvage pathways could potentially predict sensitivity.
5. What is the role of uridine in DHODH inhibitor experiments?
Uridine serves two primary purposes in the context of DHODH inhibitor experiments:
-
Rescue Agent: As the product of the pathway downstream of DHODH, uridine can be supplied exogenously to rescue cells from the effects of DHODH inhibition, confirming the on-target mechanism of the inhibitor.[1][3][9]
-
Source of Resistance: The presence of uridine in standard cell culture media can activate the salvage pathway and mask the true potency of DHODH inhibitors.[6] Therefore, it is often crucial to use nucleoside-free media for these experiments.
Quantitative Data Summary
Table 1: IC50 Values of DHODH Inhibitors in Various Cancer Cell Lines
| DHODH Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| ASLAN003 | THP-1 (AML) | 152 | [16] |
| ASLAN003 | MOLM-14 (AML) | 582 | [16] |
| ASLAN003 | KG-1 (AML) | 382 | [16] |
| BAY 2402234 | TF-1 (AML) | ~1 | [1] |
| Brequinar | SU-DHL4 (HGBCL) | Varies | [12] |
| Meds433 | CML CD34+ cells | ~100 | [11] |
Table 2: Effect of Uridine Rescue on DHODH Inhibitor Activity
| DHODH Inhibitor | Cell Line | Inhibitor Concentration | Uridine Concentration | Outcome | Reference |
| ASLAN003 | MOLM-14 | 100 nM | 50 µM | Blocked differentiation and cell death | [9] |
| ASLAN003 | THP-1 | 50 nM | 50 µM | Blocked differentiation and cell death | [9] |
| BAY 2402234 | TF-1 | 1 nM & 50 nM | Not specified | Fully rescued anti-leukemic activity | [1] |
| Brequinar | Various | Not specified | Not specified | Abrogated cell surface MHC-I upregulation | [14][15] |
| Teriflunomide | Various | Not specified | Not specified | Abrogated cell surface MHC-I upregulation | [14][15] |
Experimental Protocols
1. Cell Viability Assay to Determine IC50 of a DHODH Inhibitor
Objective: To determine the concentration of a DHODH inhibitor that inhibits 50% of cancer cell growth.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (consider using nucleoside-free medium)
-
DHODH inhibitor stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow cells to adhere overnight (for adherent cells).
-
Prepare serial dilutions of the DHODH inhibitor in the culture medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, etc.) using a plate reader.
-
Normalize the data to the vehicle control and plot the results as percent viability versus inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis.
2. Uridine Rescue Experiment
Objective: To confirm that the observed anti-proliferative effect of a compound is due to the inhibition of DHODH.
Materials:
-
Cancer cell line of interest
-
Nucleoside-free culture medium
-
DHODH inhibitor
-
Uridine stock solution
-
96-well cell culture plates
-
Cell viability reagent
Procedure:
-
Seed cells in a 96-well plate in nucleoside-free medium.
-
Prepare the following experimental groups:
-
Vehicle control (DMSO)
-
DHODH inhibitor at a concentration around its IC50 or 2x IC50.
-
DHODH inhibitor + uridine (e.g., 50-100 µM).
-
Uridine alone.
-
-
Treat the cells and incubate for the same duration as the cell viability assay (e.g., 72 hours).
-
Perform a cell viability assay as described above.
-
Expected Outcome: The addition of uridine should significantly reverse the growth inhibition caused by the DHODH inhibitor. Uridine alone should have minimal effect on cell proliferation.
Visualizations
Caption: Mechanisms of resistance to DHODH inhibitors.
Caption: Experimental workflow for studying DHODH inhibitor resistance.
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uridine alleviates high-carbohydrate diet-induced metabolic syndromes by activating sirt1/AMPK signaling pathway and promoting glycogen synthesis in Nile tilapia (Oreochromis niloticus) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyruvate and uridine rescue the metabolic profile of OXPHOS dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 11. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 16. Identification of Collateral Sensitivity to Dihydroorotate Dehydrogenase Inhibitors in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of Dhodh-IN-25
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing off-target effects of Dhodh-IN-25 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active inhibitor of dihydroorotate dehydrogenase (DHODH).[1] Its primary mechanism of action is the blockade of the de novo pyrimidine synthesis pathway. DHODH catalyzes the fourth step in this pathway, the conversion of dihydroorotate to orotate.[2][3] By inhibiting this enzyme, this compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby impeding the proliferation of rapidly dividing cells.[3]
Q2: How can I confirm that the observed cellular effects are due to on-target DHODH inhibition?
A2: The most common method to verify on-target activity is a uridine rescue experiment. Since this compound blocks the de novo pyrimidine synthesis pathway, supplementing the cell culture medium with uridine bypasses this inhibition by providing a substrate for the pyrimidine salvage pathway. If the addition of uridine reverses the phenotypic effects of this compound (e.g., restores cell viability), it strongly suggests that the effects are due to on-target DHODH inhibition.[4][5]
Q3: I am observing unexpected cellular toxicity or phenotypes that are not rescued by uridine. What could be the cause?
A3: If uridine rescue does not reverse the observed effects, it may indicate off-target activities of this compound. While specific off-target interactions for this compound have not been extensively published, potent small molecules can sometimes interact with other proteins, such as kinases or other metabolic enzymes.[6] It is also possible that at high concentrations, the compound may induce cellular stress responses independent of DHODH inhibition.
Q4: What is the recommended concentration range for using this compound in cell-based assays?
A4: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line. The IC50 for human DHODH is 5.4 nM, and cellular IC50 values are often in the low nanomolar to micromolar range.[1] To minimize the risk of off-target effects, it is advisable to use the lowest concentration that elicits the desired on-target phenotype.
Q5: How can I assess the selectivity profile of this compound in my experimental system?
A5: To comprehensively assess the selectivity of this compound, several advanced techniques can be employed:
-
Kinome Scanning: Although DHODH is not a kinase, broad kinase panels can help rule out off-target effects on major signaling pathways.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of this compound to DHODH in intact cells and can be adapted to screen for other potential binding partners.
-
Proteomic Profiling: Techniques like affinity purification-mass spectrometry (AP-MS) or chemical proteomics can identify proteins that interact with this compound in an unbiased manner.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect on cell proliferation | 1. Cell line is not dependent on de novo pyrimidine synthesis. 2. Compound instability or degradation. 3. Suboptimal concentration. | 1. Use a positive control cell line known to be sensitive to DHODH inhibitors (e.g., MOLM-13). 2. Prepare fresh stock solutions of this compound. 3. Perform a dose-response experiment to determine the optimal concentration. |
| High cellular toxicity not rescued by uridine | 1. Off-target effects at high concentrations. 2. Solvent toxicity. | 1. Lower the concentration of this compound. 2. Ensure the final solvent concentration (e.g., DMSO) is below toxic levels for your cell line. |
| Variability in experimental results | 1. Inconsistent cell culture conditions. 2. Inaccurate compound concentration. | 1. Maintain consistent cell passage number, density, and media conditions. 2. Calibrate pipettes and ensure accurate dilutions of this compound. |
| Difficulty confirming on-target effect | 1. Insufficient uridine concentration for rescue. 2. Uridine transporter deficiency in the cell line. | 1. Titrate the concentration of uridine in the rescue experiment (typically 50-200 µM). 2. Confirm the expression and activity of uridine transporters in your cell line. |
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound hDHODH IC50 | 5.4 nM | [1] |
| GTX-0196 hDHODH IC50 | 3.7 nM | [8] |
| Brequinar hDHODH IC50 | 6.9 nM | [8] |
| Meds433 CML CD34+ cell viability reduction (starting concentration) | 100 nM | [5] |
Experimental Protocols
Uridine Rescue Assay
This protocol is designed to confirm that the cellular effects of this compound are due to its on-target inhibition of DHODH.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Uridine (sterile, stock solution in water or PBS)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or trypan blue)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density appropriate for a 48-72 hour proliferation assay.
-
Allow cells to adhere overnight (for adherent cells).
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Prepare a set of identical this compound dilutions in complete cell culture medium supplemented with 100 µM uridine.
-
Add the different concentrations of this compound with and without uridine to the cells. Include vehicle control (e.g., DMSO) and uridine-only control wells.
-
Incubate the plates for 48-72 hours.
-
Assess cell viability using your chosen method.
-
Data Analysis: Compare the dose-response curves of this compound in the presence and absence of uridine. A rightward shift in the dose-response curve in the presence of uridine indicates on-target activity.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of this compound to DHODH in a cellular context.
Materials:
-
Cells of interest
-
PBS (phosphate-buffered saline)
-
This compound
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Western blot reagents (SDS-PAGE gels, transfer buffer, membranes, primary antibody against DHODH, secondary antibody)
-
Chemiluminescence detection system
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound at the desired concentration or vehicle control for 1 hour.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by a 3-minute incubation at room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble DHODH in each sample by Western blotting.
-
Data Analysis: Plot the amount of soluble DHODH as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: DHODH signaling pathway and the action of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Uridine Rescue Assay for DHODH Inhibition
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions regarding the use of the uridine rescue assay to confirm the on-target specificity of Dihydroorotate Dehydrogenase (DHODH) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the scientific principle of the uridine rescue assay?
A1: The assay is based on the two major pathways for pyrimidine biosynthesis: the de novo pathway and the salvage pathway.[1] Dihydroorotate dehydrogenase (DHODH) is a rate-limiting mitochondrial enzyme in the de novo synthesis pathway, which builds pyrimidines from simpler molecules like glutamine and aspartate.[2][3] Most proliferating cells, particularly cancer cells, rely heavily on this pathway for the synthesis of uridine monophosphate (UMP), a precursor for all pyrimidine nucleotides needed for DNA and RNA synthesis.[1][4] A specific DHODH inhibitor blocks this pathway, leading to pyrimidine depletion and subsequent cell cycle arrest or apoptosis.[5]
The salvage pathway, however, can bypass this blockage. It recycles extracellular nucleosides, primarily uridine, to produce UMP.[2][4] In the assay, if a compound's cytotoxic effect is due to on-target DHODH inhibition, adding exogenous uridine to the cell culture medium will replenish the pyrimidine pool via the salvage pathway and "rescue" the cells from death.[5][6] If the compound has significant off-target toxicity, the cells will not be rescued even in the presence of uridine.
Q2: How do I interpret the results of my uridine rescue assay?
A2: The primary readout is a shift in the half-maximal inhibitory concentration (IC50) value of your test compound.
-
Significant IC50 Shift: If the IC50 value of your inhibitor increases substantially (typically >10-fold) in the presence of uridine compared to its absence, it strongly indicates that the compound's primary mechanism of action is the inhibition of DHODH.[6]
-
No or Minimal IC50 Shift: If uridine supplementation fails to rescue the cells (i.e., the IC50 value remains unchanged), it suggests that the compound's cytotoxicity is due to off-target effects and not from the depletion of pyrimidines.[6][7]
-
Partial Rescue: A partial shift in the IC50 may indicate that the compound has a dual mechanism of action, inhibiting DHODH as well as other cellular targets, or that the uridine concentration is suboptimal.
Q3: What are the optimal concentrations of the DHODH inhibitor and uridine to use?
A3: These concentrations are cell-line dependent and must be empirically determined.
-
DHODH Inhibitor: First, determine the IC50 of your inhibitor alone. For the rescue assay, you should use a concentration range that covers the full dose-response curve, typically from ~100x below to ~100x above the determined IC50 value.
-
Uridine: The concentration of uridine is critical. While physiological plasma concentrations of uridine are in the 5-20 µM range, a concentration of 100 µM is commonly used in rescue assays to ensure robust activation of the salvage pathway.[4][5][6] However, very high concentrations (e.g., >200 µM) can sometimes have minor independent effects on cell proliferation and should be avoided. It is recommended to test a range of uridine concentrations (e.g., 10 µM, 50 µM, 100 µM) to find the optimal rescue concentration for your specific cell line.[8] Always include a "uridine only" control to assess its baseline effect on cell viability.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or partial rescue | 1. Suboptimal Uridine Concentration: The uridine concentration may be too low to fully compensate for the DHODH block. 2. Off-Target Effects: The inhibitor may have additional cytotoxic targets besides DHODH.[9] 3. Inefficient Uridine Transport/Metabolism: The cell line may have low expression of nucleoside transporters (e.g., hENT1/2) or uridine kinases (e.g., UCK2), limiting its ability to utilize exogenous uridine.[4] | 1. Optimize Uridine: Titrate uridine concentration (e.g., 50 µM, 100 µM, 200 µM) to ensure saturation of the salvage pathway. 2. Investigate Off-Target Effects: Use orthogonal assays (e.g., kinome scan, proteomics) to identify other potential targets. Test the compound in a DHODH knockout/knockdown cell line. 3. Characterize Cell Line: Check literature or perform qPCR/Western blot to assess the expression levels of key salvage pathway components. Consider using a different cell line known to have a robust salvage pathway. |
| High variability between replicates | 1. Inconsistent Cell Seeding: Uneven cell density across wells. 2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, affecting cell growth and compound concentration. 3. Reagent Preparation: Errors in serial dilutions of the inhibitor or uridine. | 1. Improve Cell Handling: Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting steps. 2. Minimize Edge Effects: Do not use the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media instead. 3. Standardize Dilutions: Prepare fresh stock solutions and perform serial dilutions carefully. Use calibrated pipettes. |
| Uridine alone is affecting cell viability | 1. Cell Line Sensitivity: Some cell lines may be sensitive to high concentrations of uridine. 2. Contamination: The uridine stock solution may be contaminated. | 1. Perform Uridine Dose-Response: Determine the highest concentration of uridine that does not impact cell viability and use that for rescue experiments. 2. Use Sterile Technique: Ensure uridine stock is sterile-filtered and prepared under aseptic conditions. |
| The known DHODH inhibitor (control) is not rescued by uridine | 1. Incorrect Uridine Concentration: The concentration may be too low for the specific cell line or inhibitor potency. 2. Cell Line Issue: The cell line may have a deficient salvage pathway.[4] 3. Assay Duration: The incubation time may be too long, leading to the depletion of uridine or accumulation of toxic metabolites. | 1. Re-optimize Uridine: Increase the uridine concentration. 2. Validate Cell Line: Test a different cell line known to be responsive in uridine rescue assays. 3. Optimize Incubation Time: Test shorter incubation periods (e.g., 48h instead of 72h). |
Experimental Protocol & Data Presentation
Detailed Protocol: Uridine Rescue Assay
This protocol describes a typical experiment using a 96-well plate format and a luminescent cell viability readout (e.g., CellTiter-Glo®).
Materials:
-
Complete cell culture medium
-
DHODH inhibitor (test compound)
-
Uridine (Sigma-Aldrich, Cat# U3003 or equivalent)
-
DMSO (vehicle)
-
Sterile 96-well flat-bottom cell culture plates
-
Cell Viability Reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Luminometer
Procedure:
-
Preparation:
-
Prepare a 100 mM stock solution of uridine in sterile water or PBS and filter-sterilize. Store at -20°C.
-
Prepare a concentrated stock of your DHODH inhibitor in DMSO.
-
-
Cell Seeding:
-
Trypsinize and count cells, then resuspend in culture medium to the desired density (e.g., 5,000-10,000 cells/well).
-
Dispense 50 µL of the cell suspension into each well of a 96-well plate. Incubate for 4-6 hours (or overnight) to allow cells to attach and recover.
-
-
Compound and Uridine Addition:
-
Prepare 4X working solutions of your DHODH inhibitor by serial dilution in culture medium.
-
Prepare two sets of these inhibitor dilutions: one with plain medium and one supplemented with 400 µM uridine (this will yield a final concentration of 100 µM).
-
Add 25 µL of the appropriate 4X inhibitor solution (+/- uridine) to the wells containing cells.
-
Add 25 µL of medium (+/- 400 µM uridine) to the control wells. Your final volume should be 100 µL.
-
Your plate layout should include: cells + vehicle, cells + vehicle + uridine, and cells + inhibitor dilutions (+/- uridine).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be sufficient to observe a significant effect on cell proliferation (typically 2-3 cell doublings).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the dose-response curves for the inhibitor with and without uridine using non-linear regression (log(inhibitor) vs. response -- variable slope).
-
Calculate the IC50 values for both curves and determine the fold-shift.
-
Data Presentation
Quantitative data should be summarized in tables for clear interpretation.
Table 1: Example Dose-Response Data for a DHODH Inhibitor
| Inhibitor Conc. (nM) | % Viability (- Uridine) | % Viability (+ 100 µM Uridine) |
|---|---|---|
| 0 (Vehicle) | 100.0 | 100.0 |
| 1 | 98.5 | 99.1 |
| 10 | 85.2 | 97.6 |
| 50 | 51.3 | 95.4 |
| 100 | 25.6 | 92.3 |
| 500 | 5.1 | 88.7 |
| 1000 | 2.3 | 85.1 |
Table 2: Summary of IC50 Values and Fold Shift
| Condition | IC50 (nM) | IC50 Fold Shift | Interpretation |
|---|---|---|---|
| - Uridine | 48.5 | - | Baseline potency |
| + 100 µM Uridine | > 10,000 | > 200-fold | On-target DHODH inhibition confirmed |
Visualizations
Experimental Workflow
Caption: Workflow for the uridine rescue assay.
Pyrimidine Synthesis & Rescue Pathway
Caption: DHODH inhibition and the uridine rescue mechanism.
References
- 1. Therapeutic targeting of both dihydroorotate dehydrogenase and nucleoside transport in MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (h DHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. JCI Insight - Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia [insight.jci.org]
troubleshooting DHODH enzyme assay variability
Technical Support Center: DHODH Enzyme Assays
Welcome to the technical support center for dihydroorotate dehydrogenase (DHODH) enzyme assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. High Background Signal in "No Enzyme" Control Wells
-
Question: I am observing a high background signal in my control wells that do not contain the DHODH enzyme. What could be the cause?
-
Answer: A high background signal in the absence of the enzyme can be attributed to several factors:
-
Substrate Instability: The electron acceptor, such as 2,6-dichlorophenolindophenol (DCIP), may be unstable and undergo reduction in the absence of enzymatic activity.[1][2]
-
Contaminants in Reagents: Reagents, including the buffer or substrate solutions, might be contaminated with reducing agents.
-
Autoxidation: The substrate dihydroorotate (DHO) may be slowly oxidizing without enzymatic catalysis.
-
-
Troubleshooting Steps:
-
Prepare Fresh Reagents: Always prepare fresh DCIP and DHO solutions immediately before use.
-
Test Reagent Purity: Run a control with only the buffer and DCIP to check for contamination.
-
Optimize Buffer Conditions: Ensure the pH of the buffer is optimal and stable, as pH shifts can affect DCIP stability.[1]
-
2. Inconsistent Results Between Replicates
-
Question: My replicate wells for the same experimental condition are showing high variability. What are the likely sources of this inconsistency?
-
Answer: Variability between replicates often points to issues with assay setup and execution.
-
Troubleshooting Steps:
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes.
-
Reagent Homogeneity: Thoroughly mix all reagent solutions before aliquoting them into the wells.
-
Temperature Uniformity: Ensure the entire assay plate is at a uniform and stable temperature during incubation. Temperature gradients across the plate can lead to significant variability.
-
Edge Effects: Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill these wells with buffer or water.
-
3. Low or No Enzyme Activity Detected
-
Question: I am not observing any significant enzyme activity, even in my positive control wells. What should I check?
-
Answer: A lack of detectable enzyme activity can stem from problems with the enzyme itself, the assay components, or the reaction conditions.
-
Troubleshooting Steps:
-
Enzyme Integrity: Verify the storage conditions and age of the DHODH enzyme. Repeated freeze-thaw cycles can lead to a loss of activity.
-
Cofactor Presence: Ensure that the necessary cofactors, such as flavin mononucleotide (FMN), are present in the reaction mixture if required by the specific DHODH enzyme being used.[3]
-
Incorrect Assay Buffer: Confirm that the buffer composition and pH are optimal for DHODH activity. For instance, some protocols specify a potassium carbonate buffer at a pH between 7.0 and 8.5 for optimal activity.[1]
-
Substrate Concentration: Ensure the substrate (dihydroorotate) concentration is sufficient and not limiting the reaction.[1]
-
4. Assay Signal Plateaus Too Quickly
-
Question: The kinetic read of my assay shows the signal reaching a plateau much faster than expected. Why is this happening?
-
Answer: A premature plateau in the assay signal usually indicates that a component of the reaction has been depleted.
-
Troubleshooting Steps:
-
Substrate Depletion: The initial concentration of dihydroorotate or the electron acceptor (e.g., DCIP) may be too low, leading to its rapid consumption. Increase the initial concentration of the limiting substrate.
-
Enzyme Concentration Too High: An excessively high concentration of the DHODH enzyme can lead to a very rapid reaction that is difficult to monitor accurately. Reduce the amount of enzyme used in the assay.
-
Instrument Settings: The settings on the plate reader, such as the photomultiplier tube (PMT) gain, may be too high, leading to signal saturation.[4]
-
Data Presentation
Table 1: IC50 Values for Common DHODH Inhibitors
This table provides a summary of reported 50% inhibitory concentration (IC50) values for well-characterized DHODH inhibitors. These values can serve as a useful reference for positive controls in inhibitor screening assays.
| Inhibitor | Human DHODH IC50 (nM) | Reference |
| Brequinar | 4.7 | [5] |
| Teriflunomide | >100,000 | [6] |
| A77 1726 | 7,990 | [5] |
| H-006 | 3.8 | [7] |
| Compound 1289 | Not specified in nM, but noted as highly potent | [8] |
| Compound 1291 | Not specified in nM, but noted as highly potent | [8] |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.
Experimental Protocols
Colorimetric DHODH Activity Assay using DCIP
This protocol is adapted from established methods for measuring DHODH activity by monitoring the reduction of 2,6-dichlorophenolindophenol (DCIP).[1][2][6]
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer: 0.1 M potassium phosphate buffer (pH 7.0)
-
Dihydroorotate (DHO) solution
-
Decylubiquinone solution
-
2,6-dichlorophenolindophenol (DCIP) solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare the reaction mixture by combining the assay buffer, DHO, and decylubiquinone in a microcentrifuge tube.
-
Add the DHODH enzyme to the reaction mixture to initiate the reaction. For control wells, add an equal volume of assay buffer without the enzyme.
-
Transfer the reaction mixture to the wells of a 96-well plate.
-
Add the DCIP solution to each well to start the colorimetric detection.
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm over time at a constant temperature (e.g., 37°C).
-
The rate of decrease in absorbance is proportional to the DHODH enzyme activity.
Visualizations
DHODH Signaling Pathway
Caption: The role of DHODH in the de novo pyrimidine biosynthesis pathway.
DHODH Assay Experimental Workflow
Caption: A generalized workflow for a colorimetric DHODH enzyme assay.
Troubleshooting Logic Diagram
Caption: A decision tree to guide troubleshooting of common DHODH assay issues.
References
- 1. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DHODH Inhibitor Solubility for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Dihydroorotate Dehydrogenase (DHODH) inhibitors in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My DHODH inhibitor is precipitating in the cell culture medium. What is the most common cause?
A1: The most frequent cause of precipitation is the low aqueous solubility of many DHODH inhibitors. These compounds are often highly hydrophobic and, while soluble in organic solvents like DMSO for stock solutions, they can crash out of solution when diluted into the aqueous environment of cell culture media. The final concentration of the organic solvent in the media may not be sufficient to maintain the inhibitor's solubility.
Q2: What is the recommended maximum concentration of DMSO in cell culture?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v). While some robust cell lines might tolerate up to 1%, it is crucial to perform a vehicle control experiment to ensure the DMSO concentration used does not affect cell viability or the experimental results.
Q3: Can I use other solvents besides DMSO to prepare my DHODH inhibitor stock solution?
A3: Yes, other organic solvents like ethanol or dimethylformamide (DMF) can be used, depending on the specific inhibitor's solubility. However, it is essential to determine the cytotoxicity of any solvent on your specific cell line. For some inhibitors, a combination of solvents or the use of excipients may be necessary to achieve the desired stock concentration and maintain solubility upon dilution.
Q4: How can I determine the optimal solvent and concentration for my specific DHODH inhibitor?
A4: It is recommended to consult the manufacturer's product data sheet for initial guidance on solubility. Subsequently, performing a small-scale solubility test with various pharmaceutically acceptable solvents and excipients can help identify the optimal conditions for your experimental needs.
Q5: Can the formulation of the cell culture medium affect inhibitor solubility?
A5: Yes, components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can interact with the inhibitor, either aiding in its solubilization or, in some cases, contributing to its precipitation. It is advisable to test the inhibitor's solubility in the complete cell culture medium that will be used for the experiment.
Troubleshooting Guide
Issue 1: DHODH Inhibitor Precipitates Upon Dilution in Cell Culture Medium
Possible Causes:
-
Low aqueous solubility of the inhibitor.
-
Final solvent concentration is too low to maintain solubility.
-
Interaction with media components.
Solutions:
-
Optimize Solvent Concentration: While keeping the final DMSO concentration below cytotoxic levels (ideally <0.5%), you can try to use a higher concentration of the inhibitor in your stock solution. This allows for a smaller volume of the stock to be added to the media, potentially reducing the shock of dilution.
-
Use of Excipients: Consider the use of solubility-enhancing excipients. These can be added to the inhibitor stock solution or directly to the cell culture medium.
-
pH Adjustment: For ionizable DHODH inhibitors, adjusting the pH of the stock solution or the final culture medium (within a physiologically acceptable range) can improve solubility.
-
Sonication: Gentle sonication of the diluted inhibitor in the cell culture medium can sometimes help to dissolve small precipitates and create a more uniform suspension. However, this should be done cautiously to avoid damaging media components.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution in the cell culture medium to gradually decrease the solvent concentration.
Issue 2: Observed Cellular Toxicity is Higher Than Expected
Possible Causes:
-
Cytotoxicity from the solvent (e.g., DMSO).
-
The inhibitor is more potent than anticipated in your cell line.
-
Precipitated inhibitor leads to uneven concentration and localized high doses for some cells.
Solutions:
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of the solvent) to distinguish between inhibitor-induced toxicity and solvent-induced toxicity.
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 of the inhibitor in your specific cell line.
-
Visual Inspection: Before adding the inhibitor to the cells, visually inspect the diluted solution for any signs of precipitation. If precipitation is observed, address the solubility issue first (see Issue 1).
-
Reduce Exposure Time: If the inhibitor is highly potent, reducing the exposure time in your assay may be necessary.
Quantitative Data on DHODH Inhibitor Solubility
The following tables summarize the solubility of common DHODH inhibitors in various solvents. This data can guide the preparation of stock solutions.
| DHODH Inhibitor | Solvent | Solubility |
| Brequinar | DMSO | ~5 mg/mL[1][2] |
| 25 mg/mL (with sonication)[3] | ||
| 37-60 mg/mL[4] | ||
| Ethanol | ~0.2 mg/mL[1][2] | |
| < 1 mg/mL (insoluble)[3] | ||
| DMF | ~2 mg/mL[1][2] | |
| DMSO:PBS (1:1, pH 7.2) | ~0.5 mg/mL[1][2] | |
| Leflunomide | DMSO | ~16.7 mg/mL |
| Ethanol | ~20 mg/mL | |
| DMF | ~25 mg/mL | |
| DMF:PBS (1:1, pH 7.2) | ~0.5 mg/mL | |
| Teriflunomide | DMSO | ≥13.5 mg/mL[5] |
| Acetone | Sparingly soluble[6] | |
| Polyethylene glycol | Slightly soluble[6] | |
| Ethanol | Slightly soluble[6] | |
| Water | Practically insoluble[6] | |
| BAY-2402234 | DMSO | ~10 mg/mL[7] |
| 125 mg/mL (with sonication)[8] | ||
| Ethanol | ~30 mg/mL[7] | |
| DMF | ~10 mg/mL[7] | |
| Ethanol:PBS (1:3, pH 7.2) | ~0.25 mg/mL[7] | |
| Farudodstat (ASLAN003) | DMSO | 71 mg/mL[9] |
| Water | Insoluble[9] | |
| Ethanol | Insoluble[9] |
Experimental Protocols
Protocol 1: Preparation of DHODH Inhibitor Stock Solution
-
Determine the Desired Stock Concentration: Based on the inhibitor's solubility data and the final concentration required for your experiment, calculate the desired stock concentration. It is advisable to prepare a high-concentration stock to minimize the volume of solvent added to the cell culture.
-
Weigh the Inhibitor: Accurately weigh the required amount of the DHODH inhibitor powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of the chosen solvent (e.g., DMSO) to the inhibitor powder.
-
Dissolve the Inhibitor: Vortex the solution until the inhibitor is completely dissolved. If necessary, gentle warming (not exceeding 37°C) or sonication can be used to aid dissolution.[3][8] Visually inspect the solution to ensure there are no visible particles.
-
Sterile Filtration: If necessary, sterile-filter the stock solution using a 0.22 µm syringe filter compatible with the solvent used.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended by the manufacturer.
Protocol 2: Cell Viability Assay with a DHODH Inhibitor
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare Working Solutions: On the day of treatment, thaw an aliquot of the DHODH inhibitor stock solution. Prepare serial dilutions of the inhibitor in complete cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration remains constant across all wells, including the vehicle control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the DHODH inhibitor. Include a vehicle control (medium with the same final solvent concentration) and an untreated control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Assess Cell Viability: After the incubation period, assess cell viability using a suitable method, such as the MTT, MTS, or a live/dead cell staining assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
DHODH and De Novo Pyrimidine Biosynthesis
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[10] Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of proliferation.[11]
Caption: DHODH in the de novo pyrimidine biosynthesis pathway.
Experimental Workflow for Assessing DHODH Inhibitor Solubility
The following workflow outlines the steps to determine the solubility of a DHODH inhibitor for cell culture applications.
Caption: Workflow for determining DHODH inhibitor solubility.
Logical Relationship of DHODH Inhibition and Cellular Effects
Inhibition of DHODH leads to several downstream cellular effects beyond the direct impact on pyrimidine synthesis. These include the modulation of key signaling pathways involved in cell cycle control and survival.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. haematologica.org [haematologica.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cytotoxicity of Dhodh-IN-25 in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing the cytotoxicity of Dhodh-IN-25, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), in primary cell cultures.
Understanding this compound and its Cytotoxic Effects
This compound is a highly potent inhibitor of human DHODH, with an IC50 of 5.4 nM. DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, leading to cell cycle arrest, particularly in the S-phase, and ultimately, apoptosis. This effect is most pronounced in rapidly proliferating cells that are highly dependent on de novo pyrimidine synthesis.
While this mechanism is valuable for targeting cancer cells, it can also lead to significant cytotoxicity in primary cell cultures, which, although often less proliferative than cancer cell lines, still require pyrimidine synthesis for survival and function.
Frequently Asked Questions (FAQs)
Q1: Why are my primary cells dying after treatment with this compound?
A1: this compound inhibits the de novo pyrimidine synthesis pathway, which is essential for DNA and RNA synthesis. Depletion of pyrimidines can lead to cell cycle arrest and apoptosis, especially in any proliferating cells within your primary culture. Primary cells, while often quiescent, may have a subpopulation of dividing cells or may be more sensitive to metabolic stress induced by the inhibitor.
Q2: What is a recommended starting concentration for this compound in primary cells?
A2: Due to the high variability in sensitivity among different primary cell types, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cells. Based on data from other potent DHODH inhibitors like Brequinar (IC50 of 5.2 nM for human DHODH), a starting range of 1 nM to 1 µM is recommended for initial testing.[1] A non-toxic concentration in one primary cell type may be cytotoxic in another.
Q3: How can I mitigate the cytotoxic effects of this compound in my primary cell culture?
A3: The most effective way to counteract the cytotoxic effects of this compound is through "uridine rescue." Supplementing the cell culture medium with uridine allows cells to bypass the blocked de novo pathway by utilizing the pyrimidine salvage pathway. This can help maintain cell viability while still allowing you to study the other effects of DHODH inhibition.
Q4: What concentration of uridine should I use for a rescue experiment?
A4: The optimal concentration of uridine can vary depending on the cell type and the concentration of this compound used. A common starting concentration for uridine rescue is between 50 µM and 200 µM.[2] It is advisable to perform a titration to find the lowest effective concentration of uridine that restores viability in your specific primary cell culture. In some contexts, concentrations up to 1 mM have been used.[3]
Q5: Are there any known signaling pathways, other than pyrimidine synthesis, that are affected by this compound and could contribute to cytotoxicity?
A5: Yes, beyond pyrimidine depletion, DHODH inhibition can induce cellular stress and activate specific signaling pathways. For instance, it has been shown to increase the synthesis of the tumor suppressor p53.[3] DHODH is also linked to the mitochondrial respiratory chain, and its inhibition can lead to metabolic stress, including an increase in reactive oxygen species (ROS) and a reduction in mitochondrial membrane potential.[4] Furthermore, DHODH inhibition has been shown to induce ferroptosis, a form of iron-dependent cell death, in some cancer cells, a mechanism that could also be relevant in certain primary cell types.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death even at low concentrations of this compound. | Your primary cells are highly sensitive to DHODH inhibition. | - Perform a more granular dose-response curve starting from a lower concentration (e.g., 0.1 nM).- Implement a uridine rescue protocol concurrently with your experiment. |
| Inconsistent results between experiments. | - Variability in primary cell isolation and culture conditions.- Inconsistent inhibitor concentration. | - Standardize your primary cell isolation and culture protocol.- Ensure accurate and consistent dilution of your this compound stock solution for each experiment. |
| Uridine rescue is not working effectively. | - Uridine concentration is too low.- The cytotoxic effect is not solely due to pyrimidine depletion (off-target effects at high inhibitor concentrations). | - Increase the concentration of uridine in your rescue experiment (e.g., up to 500 µM).- Re-evaluate the concentration of this compound being used; it may be too high and causing off-target toxicity. |
| Difficulty in determining the IC50 in slowly proliferating primary cells. | Standard cell viability assays may not be sensitive enough for non-proliferating or slowly-proliferating cells. | - Use a more sensitive assay for cell health, such as measuring ATP levels (e.g., CellTiter-Glo®) or a real-time cell analysis system.- Extend the incubation time to allow for more subtle effects to become apparent. |
Quantitative Data Summary
| Inhibitor | Cell Type | IC50 |
| This compound | Human DHODH (enzymatic assay) | 5.4 nM |
| Brequinar | Human DHODH (enzymatic assay) | 5.2 nM[1] |
| Brequinar | Human RD cells (EV71 infected) | 82.40 nM[6] |
| Teriflunomide | Human DHODH (enzymatic assay) | 1.1 µM[7] |
| Leflunomide | Human DHODH (enzymatic assay) | 98 µM[7] |
| Leflunomide | KYSE510 (Esophageal cancer cell line) | 108.2 µM[8] |
| Leflunomide | KYSE450 (Esophageal cancer cell line) | 124.8 µM[8] |
| Leflunomide | SW620 (Colorectal cancer cell line) | 173.9 µM[8] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in your primary cell culture using a colorimetric cell viability assay like MTT or a luminescent assay like CellTiter-Glo®.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT reagent or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Serial Dilution: Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range is from 1 µM down to 0.1 nM, with a vehicle control (DMSO).
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay:
-
For MTT assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions. Then, add the solubilization solution and read the absorbance.
-
For CellTiter-Glo® assay: Follow the manufacturer's protocol to lyse the cells and measure the luminescent signal.
-
-
Data Analysis: Plot the cell viability against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Uridine Rescue Experiment
This protocol is designed to confirm that the observed cytotoxicity of this compound is due to the inhibition of the de novo pyrimidine synthesis pathway.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
Uridine stock solution (e.g., 100 mM in sterile water or PBS)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate as described in Protocol 1.
-
Experimental Groups: Prepare the following experimental groups in your culture medium:
-
Vehicle control (DMSO)
-
This compound at a cytotoxic concentration (e.g., 2x IC50 determined in Protocol 1)
-
This compound at the same concentration + Uridine (e.g., 100 µM)
-
Uridine alone (e.g., 100 µM)
-
-
Treatment and Incubation: Treat the cells with the prepared media and incubate for the same duration as in your cytotoxicity experiment.
-
Cell Viability Assessment: Perform a cell viability assay as described in Protocol 1.
-
Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with uridine. A significant increase in viability in the co-treated group indicates a successful rescue and confirms the on-target effect of this compound.
Visualizations
Caption: Mechanism of this compound action and uridine rescue.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. DHODH inhibition modulates glucose metabolism and circulating GDF15, and improves metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Brequinar inhibits enterovirus replication by targeting biosynthesis pathway of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limited Single-Agent Activity of DHODH Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydroorotate Dehydrogenase (DHODH) inhibitors. The content is designed to address common challenges encountered during experiments and to provide strategies for enhancing the efficacy of these promising therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: Why do DHODH inhibitors show limited single-agent activity in many cancer models?
A1: The limited single-agent activity of DHODH inhibitors in certain cancer models can be attributed to several key resistance mechanisms. Primarily, cancer cells can bypass the de novo pyrimidine synthesis pathway, which is targeted by DHODH inhibitors, by upregulating the pyrimidine salvage pathway.[1][2] This pathway allows cells to recycle extracellular pyrimidines, thereby circumventing the blockade imposed by the inhibitor. Additionally, amplification of the DHODH gene can lead to increased protein expression, requiring higher concentrations of the inhibitor to achieve a therapeutic effect.
Q2: How can I determine if resistance to my DHODH inhibitor is due to the pyrimidine salvage pathway?
A2: A straightforward method to test for salvage pathway-mediated resistance is a uridine rescue experiment.[3][4][5][6] By supplementing the cell culture medium with exogenous uridine, you can determine if this rescues the cells from the anti-proliferative effects of the DHODH inhibitor. If the addition of uridine restores cell viability, it strongly suggests that the cells are utilizing the salvage pathway to overcome the drug's effects.[3][4][5][6]
Q3: What are the most promising combination strategies to enhance the efficacy of DHODH inhibitors?
A3: Several combination strategies have shown significant promise in preclinical studies:
-
Immune Checkpoint Blockade: Combining DHODH inhibitors with immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) has been shown to enhance anti-tumor immunity.[7][8][9] DHODH inhibition can increase the expression of MHC class I on cancer cells, making them more visible to the immune system.[7][8][9]
-
DNA Demethylating Agents: Synergistic effects have been observed when combining DHODH inhibitors with agents like decitabine, particularly in myeloid malignancies.[3][10] This combination can enhance the incorporation of decitabine into DNA, leading to increased cytotoxicity.[3]
-
BCL2 Inhibitors: In lymphomas with MYC and BCL2 rearrangements, combining DHODH inhibitors with BCL2 inhibitors like venetoclax has demonstrated synergistic effects.[11]
-
Pyrimidine Salvage Pathway Inhibitors: Directly targeting the salvage pathway with inhibitors of nucleoside transporters, such as dipyridamole, can effectively block the primary resistance mechanism and sensitize cancer cells to DHODH inhibition.[1]
Q4: Are there specific cancer types that are more susceptible to DHODH inhibitors?
A4: While research is ongoing, certain cancer types have shown greater sensitivity to DHODH inhibition. These include hematological malignancies like Acute Myeloid Leukemia (AML) and T-cell Acute Lymphoblastic Leukemia (T-ALL), where the inhibitors can induce differentiation and apoptosis.[5][12] Neuroblastoma, particularly MYCN-amplified subtypes, has also been identified as a promising target.[13][14]
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected anti-proliferative effects in vitro.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High levels of uridine in serum-containing media | Culture cells in dialyzed fetal bovine serum (FBS) to reduce the concentration of exogenous pyrimidines. | Increased sensitivity of cells to the DHODH inhibitor. |
| Upregulation of the pyrimidine salvage pathway | Perform a uridine rescue experiment by adding 50-100 µM uridine to the culture medium along with the DHODH inhibitor.[4][6] | If uridine rescues cell viability, this confirms salvage pathway activity. Consider combination with a salvage pathway inhibitor. |
| Incorrect inhibitor concentration | Perform a dose-response curve to determine the IC50 value for your specific cell line. | Identification of the optimal concentration range for your experiments. |
| Cell line-specific resistance | Test a panel of cell lines to identify those most sensitive to DHODH inhibition. | Identification of suitable models for further investigation. |
Issue 2: Difficulty replicating in vivo efficacy from in vitro results.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Plasma uridine levels in vivo | The physiological concentration of uridine in plasma can counteract the effect of the DHODH inhibitor.[1] | Consider combination therapies that also target the pyrimidine salvage pathway, such as with dipyridamole.[1] |
| Suboptimal dosing or pharmacokinetics | Perform pharmacokinetic studies to determine the optimal dosing regimen to maintain therapeutic drug concentrations. | Improved in vivo efficacy with an optimized dosing schedule. |
| Tumor microenvironment factors | The tumor microenvironment can provide sources of pyrimidines, contributing to resistance. | In vivo models that more accurately reflect the tumor microenvironment may be necessary. |
Quantitative Data Summary
Table 1: In Vitro Activity of Select DHODH Inhibitors in Various Cancer Cell Lines
| DHODH Inhibitor | Cancer Type | Cell Line | IC50 / GI50 | Reference |
| Brequinar | Cervical Cancer | HeLa | 0.338 µM (48h) | [15] |
| Brequinar | Cervical Cancer | CaSki | 0.747 µM (48h) | [15] |
| Brequinar | Medulloblastoma | D458 | ~10 nM | [14] |
| PTC299 | Myelodysplastic Syndrome | MDS-L | ~30 nM | [3] |
| Compound 41 | Acute Myeloid Leukemia | Various | Sub-nanomolar | [12] |
| H-006 | Acute Promyelocytic Leukemia | HL-60 | 3.8 nM | [16] |
| Teriflunomide | Acute Promyelocytic Leukemia | HL-60 | ~200 µM | [17] |
Key Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from a study on DHODH inhibition in cervical cancer.[15]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10³ cells per well and culture overnight.
-
Drug Treatment: Treat cells with the DHODH inhibitor at various concentrations for 24, 48, or 72 hours.
-
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.
-
Incubation: Incubate the plate at 37°C for 2 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability relative to untreated control cells.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is based on methods used to assess apoptosis following DHODH inhibition.[18]
-
Cell Treatment: Treat cells with the DHODH inhibitor for the desired time.
-
Cell Harvesting: Harvest cells and wash with cold PBS.
-
Resuspension: Resuspend cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Xenograft Model
This protocol is a general guideline based on studies using DHODH inhibitors in vivo.[10][13]
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1.5 x 10⁷ cells) into the flanks of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., ~100 mm³).
-
Randomization: Randomly assign mice to treatment and control groups.
-
Drug Administration: Administer the DHODH inhibitor (and combination agent, if applicable) via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Visualizations
Caption: De Novo Pyrimidine Synthesis and Salvage Pathway
Caption: Troubleshooting Limited DHODH Inhibitor Activity
References
- 1. Therapeutic targeting of both dihydroorotate dehydrogenase and nucleoside transport in MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Uridine Metabolism as a Targetable Metabolic Achilles’ Heel for chemo-resistant B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 9. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DHODH inhibition synergizes with DNA-demethylating agents in the treatment of myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted inhibition of DHODH is synergistic with BCL2 blockade in HGBCL with concurrent MYC and BCL2 rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 14. DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
- 18. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of DHODH Inhibitors: Dhodh-IN-25 and Teriflunomide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent dihydroorotate dehydrogenase (DHODH) inhibitors, Dhodh-IN-25 and teriflunomide. This analysis is supported by available experimental data to facilitate informed decisions in research and development.
At the forefront of therapies targeting autoimmune diseases and cancer is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, including activated lymphocytes and cancer cells.[1] This guide focuses on a direct comparison of two DHODH inhibitors: the established immunomodulatory drug teriflunomide and the novel inhibitor this compound.
Quantitative Efficacy Comparison
The primary measure of a drug's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half. A lower IC50 value indicates a higher potency.
| Compound | Target | IC50 Value | Therapeutic Area (Primary) |
| This compound | Human DHODH | 5.4 nM | Acute Myeloid Leukemia (Preclinical) |
| Teriflunomide | Human DHODH | 130 nM - 1.25 µM¹ | Multiple Sclerosis (Approved) |
¹The reported IC50 for teriflunomide varies across different studies and assay conditions.
Preclinical and Clinical Efficacy Overview
This compound
This compound is a potent, orally active inhibitor of human DHODH. Preclinical investigations have primarily focused on its potential as a therapeutic agent for acute myeloid leukemia (AML). The low nanomolar IC50 of this compound suggests a high degree of potency against its target enzyme. Further preclinical studies are required to fully elucidate its efficacy profile in various cancer models.
Teriflunomide
Teriflunomide is an approved oral immunomodulatory drug for the treatment of relapsing forms of multiple sclerosis (MS).[2] Its efficacy in MS is attributed to its ability to reduce the proliferation of activated T and B lymphocytes.[3] Clinical trials have demonstrated that teriflunomide significantly reduces the annualized relapse rate (ARR) and slows the progression of disability in MS patients.[4]
Beyond its established role in MS, preclinical studies have explored the anticancer potential of teriflunomide. Research has shown its ability to inhibit the proliferation of various cancer cell lines, including triple-negative breast cancer, by inducing cell cycle arrest and apoptosis.[3][5]
Mechanism of Action and Downstream Signaling
Both this compound and teriflunomide exert their primary effect by inhibiting the DHODH enzyme. This inhibition depletes the intracellular pool of pyrimidines, which are essential building blocks for DNA and RNA synthesis. Consequently, rapidly proliferating cells are unable to replicate, leading to cell cycle arrest, primarily at the S phase, and subsequent apoptosis.[1][5]
Recent research has unveiled more intricate downstream effects of DHODH inhibition. These include the induction of mitochondrial oxidative stress, which can lead to the release of mitochondrial DNA into the cytoplasm. This, in turn, can activate the STING (stimulator of interferon genes) pathway, a component of the innate immune system, and trigger pyroptosis, a form of programmed cell death.[6] Furthermore, DHODH inhibition has been shown to down-regulate the expression of the oncoprotein MYC, a key driver of cell proliferation and differentiation in many cancers.[5]
dot
References
- 1. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tga.gov.au [tga.gov.au]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating DHODH Inhibition: A Comparative Guide to Measuring Dihydroorotate Levels
For researchers, scientists, and drug development professionals, confirming target engagement is a critical step in the development of Dihydroorotate Dehydrogenase (DHODH) inhibitors. As a key enzyme in the de novo pyrimidine biosynthesis pathway, DHODH is a promising therapeutic target for various diseases, including cancer, autoimmune disorders, and viral infections.[1] Inhibition of DHODH blocks the synthesis of pyrimidines, which are essential building blocks for DNA and RNA, thereby suppressing the proliferation of rapidly dividing cells like cancer cells or activated immune cells.[1][2]
The most direct and widely accepted method to validate DHODH inhibition in a cellular or in vivo context is to measure the accumulation of its substrate, dihydroorotate (DHO). This guide provides a comprehensive comparison of methodologies for validating DHODH inhibition, with a focus on measuring DHO levels, and includes detailed experimental protocols and supporting data.
The Central Role of DHODH in Pyrimidine Biosynthesis
DHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[3][4] This reaction is coupled to the mitochondrial electron transport chain.[2] When a DHODH inhibitor blocks this step, it leads to a predictable buildup of the upstream substrate, DHO, and a depletion of the downstream product, orotate, and subsequent pyrimidine nucleotides.[5][6] This mechanism forms the basis of the primary biomarker strategy for confirming inhibitor activity.
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Mitochondrial DHODH regulates hypoxia-inducible factor 1 expression in OTSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
Navigating Resistance: A Comparative Guide to Cross-Resistance Profiles of DHODH Inhibitors
For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to targeted therapies is paramount. This guide provides a comparative analysis of cross-resistance among different inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis and a promising target in oncology and immunology. By examining experimental data on drug sensitivity and resistance, this document aims to inform the development of next-generation DHODH inhibitors and strategies to overcome treatment failure.
Quantitative Comparison of DHODH Inhibitor Activity
The efficacy of DHODH inhibitors can vary significantly across different cancer cell lines. This variability is influenced by the intrinsic properties of the cells, including their reliance on the de novo pyrimidine synthesis pathway and the expression levels of DHODH. The following table summarizes the half-maximal effective concentration (EC50) values of several DHODH inhibitors against a panel of human cancer cell lines, illustrating the spectrum of sensitivity.
| Cell Line | Cancer Type | Brequinar (μM) | 4SC-101 (μM) | Leflunomide (μM) |
| T-47D | Breast Cancer | 0.080 | 4 | 6 |
| A-375 | Melanoma | 0.150 | 8 | 35 |
| H929 | Multiple Myeloma | 0.450 | 8 | 30 |
| DU145 | Prostate Cancer | >100 | >100 | >100 |
| SK-OV-3 | Ovarian Cancer | >100 | >100 | >100 |
| HT-29 | Colon Cancer | >100 | >100 | >100 |
| A549 | Lung Cancer | >100 | >100 | >100 |
Mechanisms of Acquired Resistance and Cross-Resistance
Acquired resistance to DHODH inhibitors is a significant clinical challenge. Experimental studies have identified several mechanisms that cancer cells employ to evade the effects of these drugs. Understanding these mechanisms is crucial for predicting and overcoming resistance.
One of the primary mechanisms of resistance is the amplification of the DHODH gene . In a study involving murine and human leukemia cell lines, cells with acquired resistance to the novel DHODH inhibitors C03 and (R)-C07 showed a significant increase in DHODH gene copy number[1]. This overexpression of the target enzyme effectively titrates out the inhibitor, requiring higher concentrations to achieve a therapeutic effect. Notably, cell lines resistant to C03 were also found to be cross-resistant to (R)-C07, suggesting that inhibitors targeting the same enzyme are susceptible to this resistance mechanism[1].
Another critical mechanism is the acquisition of point mutations in the DHODH inhibitor-binding pocket . In a study on diffuse large B-cell lymphoma (DLBCL), a cell line with a staggering 200,000-fold increase in resistance to the highly specific DHODH inhibitor BAY 2402234 was found to harbor a novel A58T missense mutation in the DHODH gene[2]. This mutation is predicted to prevent the binding of BAY 2402234 without significantly impairing the enzyme's normal function[2]. While this study did not report on cross-resistance to other DHODH inhibitors, it highlights how subtle changes in the target protein can confer profound and specific resistance.
Furthermore, cancer cells can develop resistance by upregulating pyrimidine salvage pathways . This allows them to bypass the de novo synthesis pathway that is blocked by DHODH inhibitors by importing and utilizing extracellular nucleosides.
Experimental Protocols
Generation of DHODH Inhibitor-Resistant Cell Lines
A common method for developing drug-resistant cancer cell lines in vitro involves continuous culture with gradually increasing concentrations of the inhibitor.
Protocol:
-
Initial Culture: Begin by culturing the parental cancer cell line in standard growth medium.
-
Drug Exposure: Introduce the DHODH inhibitor at a concentration close to the IC50 value.
-
Dose Escalation: As the cells adapt and resume proliferation, incrementally increase the concentration of the DHODH inhibitor. This process can take several months[1].
-
Selection of Resistant Population: Continue the dose escalation until a cell population that can proliferate in the presence of a high concentration of the inhibitor is established.
-
Characterization: The resulting resistant cell line should be characterized to confirm the level of resistance (e.g., by determining the new IC50 value) and to investigate the underlying mechanism of resistance (e.g., through genomic and proteomic analyses).
Cross-Resistance Profiling Assay
Once a resistant cell line is established, its sensitivity to a panel of other DHODH inhibitors can be assessed to determine the cross-resistance profile.
Protocol:
-
Cell Seeding: Seed both the parental (sensitive) and the resistant cell lines into 96-well plates at an appropriate density.
-
Drug Treatment: Treat the cells with a range of concentrations of different DHODH inhibitors. Include the drug used to generate the resistant line as a positive control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72-96 hours).
-
Viability Assessment: Measure cell viability using a standard method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 or EC50 values for each inhibitor in both the sensitive and resistant cell lines. The fold-change in IC50/EC50 between the resistant and sensitive lines indicates the degree of cross-resistance.
Visualizing Experimental Workflows and Resistance Mechanisms
To better illustrate the processes involved in cross-resistance studies, the following diagrams were generated using Graphviz.
Caption: Workflow for generating and profiling DHODH inhibitor-resistant cell lines.
Caption: Key mechanisms of resistance to DHODH inhibitors.
References
The Synergistic Potential of DHODH Inhibitors in Combination Chemotherapy
A Comparative Guide for Researchers
Introduction
In the landscape of cancer therapeutics, the inhibition of dihydroorotate dehydrogenase (DHODH) has emerged as a promising strategy. DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cancer cells. While the specific agent Dhodh-IN-25, a potent and orally active DHODH inhibitor with a reported IC50 of 5.4 nM for human DHODH, is a molecule of significant interest, publicly available data on its synergistic effects with other chemotherapeutics is currently limited.[1][2] This guide, therefore, provides a comparative overview of the synergistic potential of the broader class of DHODH inhibitors, drawing upon experimental data from well-studied compounds like Brequinar, (R)-HZ05, and PTC299. The findings presented herein offer valuable insights for researchers, scientists, and drug development professionals exploring novel combination strategies in oncology.
Quantitative Analysis of Synergistic Effects
The synergistic potential of DHODH inhibitors in combination with various chemotherapeutic agents has been demonstrated across multiple cancer types. The level of synergy is often quantified using the Combination Index (CI), calculated by the Chou-Talalay method, where a CI value less than 1 indicates a synergistic interaction. The following tables summarize key quantitative data from preclinical studies.
| DHODH Inhibitor | Combination Drug | Cancer Type | Cell Line(s) | Combination Index (CI) | Key Findings & Reference(s) |
| Brequinar | Cisplatin | Cervical Cancer | CaSki, HeLa | < 1 | Synergistically induced ferroptosis and downregulated the mTOR pathway.[3][4] |
| Brequinar | Doxorubicin | Melanoma | A375 | Synergistic/Additive | Resulted in significant tumor regression in vivo.[5] |
| Brequinar | Decitabine | Myelodysplastic Syndromes | MDS-L, SKM-1 | Synergistic | Combination therapy showed enhanced anti-proliferative effects. |
| (R)-HZ05 | Tyrosine Kinase Inhibitors (e.g., Ibrutinib, Bemcentinib) | Mantle Cell Lymphoma | JeKo-1 | Synergistic | Induced apoptosis irrespective of p53 status.[6] |
| PTC299 | Decitabine | Myelodysplastic Syndromes | Not specified | Synergistic | Suppressed the growth of MDS cells. |
| Teriflunomide | Gemcitabine | Pancreatic Cancer | Not specified | Synergistic | Reversed gemcitabine-induced nucleoside synthesis.[7] |
Experimental Protocols
A detailed understanding of the methodologies used to assess synergy is crucial for the replication and extension of these findings. The following section outlines a generalized protocol for determining the synergistic effects of DHODH inhibitors with other chemotherapeutics using the Chou-Talalay method.
Protocol: In Vitro Synergy Assessment via the Chou-Talalay Method
1. Cell Culture and Seeding:
-
Culture the selected cancer cell lines in their appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well plates at a predetermined density to ensure logarithmic growth during the drug exposure period. Incubate overnight to allow for cell attachment.
2. Drug Preparation and Treatment:
-
Prepare stock solutions of the DHODH inhibitor and the combination chemotherapeutic agent in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations for each drug.
-
For single-agent dose-response curves, treat cells with increasing concentrations of each drug individually.
-
For combination studies, treat cells with the two drugs simultaneously at a constant ratio (e.g., based on the ratio of their individual IC50 values) or at various non-constant ratios. Include a vehicle control (e.g., DMSO) in all experiments.
3. Assessment of Cell Viability:
-
After a predetermined incubation period (e.g., 48 or 72 hours), assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis:
-
Convert absorbance values to the fraction of cells affected (Fa) or inhibited compared to the vehicle control.
-
Use software like CompuSyn to perform the Chou-Talalay analysis.[8][9][10] This involves generating dose-effect curves for each drug and for the combination.
-
The software will then calculate the Combination Index (CI) for different Fa levels.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
The analysis can also generate a dose-reduction index (DRI), which quantifies the extent to which the dose of one drug can be reduced in a synergistic combination to achieve the same effect as when used alone.
Visualizing Mechanisms and Workflows
Graphical representations of signaling pathways and experimental procedures can significantly aid in the comprehension of complex biological interactions and research designs.
Caption: A generalized workflow for determining the synergistic effects of drug combinations in vitro.
Caption: A simplified signaling pathway illustrating the synergistic induction of ferroptosis by the combination of a DHODH inhibitor (Brequinar) and Cisplatin through the mTOR pathway.[3][4]
While direct experimental data on the synergistic effects of this compound remains to be published, the evidence from other DHODH inhibitors strongly suggests a broad potential for this class of drugs in combination chemotherapy. The synergistic interactions observed with a range of cytotoxic and targeted agents across various cancer types highlight the promise of DHODH inhibition as a strategy to enhance therapeutic efficacy and potentially overcome drug resistance. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research in this exciting area of cancer drug development. Future studies investigating this compound in combination settings are eagerly awaited to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dihydroorotate dehydrogenase inhibition acts synergistically with tyrosine kinase inhibitors to induce apoptosis of mantle cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Novel Dihydroorotate Dehydrogenase (DHODH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Latest in DHODH Inhibition
The landscape of dihydroorotate dehydrogenase (DHODH) inhibitors is rapidly evolving, with several new molecules demonstrating potent in vitro activity. This guide provides a head-to-head comparison of these emerging inhibitors against established drugs, supported by experimental data, detailed protocols, and visual diagrams to aid in research and development efforts.
Data Presentation: A Comparative Analysis of In Vitro Potency
The following table summarizes the in vitro inhibitory activity (IC50) of several novel DHODH inhibitors against human DHODH, benchmarked against the well-established inhibitors Brequinar and Teriflunomide. Lower IC50 values indicate higher potency.
| Inhibitor Name/Code | Scaffold/Class | IC50 (nM) | Reference Compound(s) | IC50 (nM) |
| JNJ-74856665 | Isoquinolinone | 0.4 | Brequinar | 12 |
| Teriflunomide | 262 | |||
| S416 | (E)-2-(2-benzylidenehydrazinyl)-4-phenylthiazole | 7.5 | Teriflunomide | 307.1 |
| H-006 | Furo[2,3-h]-1-benzopyran-2-one derivative | 3.8 | Brequinar | - |
| A771726 (Teriflunomide) | 411 | |||
| S312 | (E)-2-(2-benzylidenehydrazinyl)-4-phenylthiazole | 29.2 | Teriflunomide | 307.1 |
| Indoluidin D | Indoluidin | 210 | Brequinar | 4.5 |
| A771726 (Teriflunomide) | 411 | |||
| Indoluidin E | Indoluidin | Similar to Indoluidin D | - | - |
| Compound 1289 | 6-isopropyl-1,5,6,7-tetrahydro-4H-benzo[d][1][2][3]triazol-4-one | - | Brequinar | - |
| Compound 1291 | 6-isopropyl-1,5,6,7-tetrahydro-4H-benzo[d][1][2][3]triazol-4-one | - | Teriflunomide | - |
| Compound 11 | Imidazo[1,2-a]pyridine-3-carboxylic acid | - | Teriflunomide | 307 |
| Brequinar | Biphenyl | 4.5 - 12 | - | - |
| Teriflunomide (A771726) | Isoxazole | 262 - 411 | - | - |
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding, the following diagrams illustrate the de novo pyrimidine synthesis pathway, highlighting the role of DHODH, and a typical experimental workflow for evaluating DHODH inhibitors in vitro.
Caption: De novo pyrimidine synthesis pathway and the central role of DHODH.
Caption: Experimental workflow for in vitro DHODH inhibition assay.
Experimental Protocols
A detailed methodology for the commonly employed in vitro DHODH inhibition assay is provided below.
DHODH Inhibition Assay using DCIP Colorimetric Method
This assay measures the enzymatic activity of DHODH by monitoring the reduction of the colorimetric indicator 2,6-dichloroindophenol (DCIP).
Materials:
-
Recombinant human DHODH (N-terminal His-tagged, transmembrane domain-deleted)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% (w/v) Triton X-100
-
L-Dihydroorotic acid (Substrate)
-
Coenzyme Q10 (Decylubiquinone) (Electron Acceptor)
-
2,6-dichloroindophenol (DCIP) (Colorimetric Indicator)
-
Test Inhibitors
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 600-650 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human DHODH in assay buffer.
-
Prepare stock solutions of L-Dihydroorotic acid, Coenzyme Q10, and DCIP in an appropriate solvent (e.g., DMSO or ethanol).
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the recombinant human DHODH enzyme.
-
Add the test inhibitor at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Brequinar or Teriflunomide).
-
Pre-incubate the enzyme and inhibitor for 30 minutes at room temperature (approximately 25°C).[1]
-
Prepare a reaction mixture containing L-Dihydroorotic acid, Coenzyme Q10, and DCIP in the assay buffer. The final concentrations in the assay can be optimized, with typical ranges being 100-500 µM for L-Dihydroorotic acid, 100 µM for Coenzyme Q10, and 200 µM for DCIP.[1]
-
Initiate the enzymatic reaction by adding the reaction mixture to all wells.
-
Immediately place the microplate in a plate reader and measure the decrease in absorbance at 600-650 nm in kinetic mode for a defined period (e.g., 10-30 minutes) at 25°C.[1]
-
-
Data Analysis:
-
Determine the rate of reaction (decrease in absorbance per minute) for each inhibitor concentration.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
This guide provides a foundational overview for researchers to compare and evaluate the next generation of DHODH inhibitors. The provided data and protocols can serve as a starting point for further in-depth investigations into the therapeutic potential of these novel compounds.
References
Validating the Anti-Proliferative Effects of Dhodh-IN-25 in Patient-Derived Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Dhodh-IN-25, a potent dihydroorotate dehydrogenase (DHODH) inhibitor, and other relevant DHODH inhibitors for validating anti-proliferative effects in patient-derived samples. While direct comparative data for this compound in patient-derived models is not yet publicly available, this document offers a framework for its evaluation by presenting its enzymatic potency alongside published data for other well-characterized DHODH inhibitors in clinically relevant models.
Introduction to this compound and DHODH Inhibition
This compound is an orally active and potent inhibitor of human dihydroorotate dehydrogenase (DHODH), with an IC50 of 5.4 nM for the human enzyme.[1] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of DNA and RNA.[2][3][4] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway for their growth and survival.[5] By inhibiting DHODH, compounds like this compound aim to deplete the pyrimidine pool, leading to cell cycle arrest and inhibition of tumor growth.[3][5] This mechanism has made DHODH an attractive target for cancer therapy, particularly in hematological malignancies like acute myeloid leukemia (AML).[1][2][3]
Comparative Analysis of DHODH Inhibitors
To provide a benchmark for the evaluation of this compound, this section summarizes the anti-proliferative activity of other notable DHODH inhibitors that have been tested in patient-derived cancer models. The data presented below is intended to serve as a reference for the expected potency of effective DHODH inhibitors in these clinically relevant systems.
| Compound | Cancer Type | Patient-Derived Model | IC50 / Efficacy | Reference |
| This compound | - | Human DHODH Enzyme | 5.4 nM | [1] |
| Emvododstat (PTC299) | Acute Myeloid Leukemia (AML) | Primary AML Blasts | Potent cell death induction (specific IC50s varied by sample) | [4][5] |
| Brequinar | Acute Myeloid Leukemia (AML) | Primary AML Blasts | Less potent than Emvododstat in inducing cell death | [4] |
| Teriflunomide | Acute Myeloid Leukemia (AML) | Primary AML Blasts | Less potent than Emvododstat in inducing cell death | [4] |
Note: The table highlights the enzymatic potency of this compound. Researchers are encouraged to generate corresponding data in patient-derived samples to enable a direct comparison with the benchmarks provided by other DHODH inhibitors.
Signaling Pathway and Experimental Workflow
To facilitate the experimental validation of this compound, the following diagrams illustrate the targeted signaling pathway and a general workflow for assessing its anti-proliferative effects in patient-derived samples.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Frontiers | Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia [frontiersin.org]
- 5. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Binding Modes of DHODH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the binding modes of distinct classes of inhibitors targeting human dihydroorotate dehydrogenase (DHODH), a key enzyme in de novo pyrimidine biosynthesis and a validated target for the treatment of autoimmune diseases and cancer.[1] This document outlines the structural basis for the inhibitory activity of different chemical scaffolds, supported by quantitative binding data and detailed experimental protocols.
Overview of DHODH Inhibitor Classes and Binding Sites
Human DHODH is a mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate.[1] Inhibitors of hDHODH typically bind to a hydrophobic tunnel that is adjacent to the flavin mononucleotide (FMN) cofactor, interfering with the binding of the electron acceptor, ubiquinone.[2] This guide focuses on three prominent classes of hDHODH inhibitors:
-
Biphenyl Derivatives: This class includes the well-characterized inhibitors Leflunomide (which is rapidly converted to its active metabolite Teriflunomide) and Brequinar.
-
Triazolopyrimidine-Based Inhibitors: A class of potent and selective inhibitors, particularly investigated for antimalarial applications, but also showing activity against human DHODH.
-
Benzo[d][1][3][4]triazol-4-one Scaffold Inhibitors: A novel class of potent hDHODH inhibitors identified through in vitro screening.[1]
The following diagram illustrates the classification of these inhibitors and their general binding region within the DHODH enzyme.
Quantitative Comparison of Inhibitor Potency
The inhibitory activities of representative compounds from each class against human DHODH are summarized in the table below. The IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Inhibitor Class | Representative Inhibitor | hDHODH IC50 (nM) | Reference |
| Biphenyl Derivatives | Brequinar | 5.2 - 10 | [5][6] |
| Teriflunomide (A77 1726) | 500 - 1100 | [6] | |
| Triazolopyrimidine-Based | DSM265 | ~100 (highly selective for PfDHODH) | [7] |
| Benzo[d][1][3][4]triazol-4-one | Compound 1289 | 120 | [1] |
| Compound 1291 | 70 | [1] | |
| Novel Scaffolds | Compound 11 | 6060 (KD) | [3][8] |
| Compound 16 | 91 | [4] | |
| H-006 | 3.8 | [9] |
Comparative Analysis of Binding Modes
The binding modes of these inhibitor classes, while all targeting the ubiquinone binding tunnel, exhibit distinct interactions with the amino acid residues of hDHODH.
Biphenyl Derivatives (Brequinar and Teriflunomide)
Brequinar and Teriflunomide bind within the hydrophobic tunnel of DHODH. The biphenyl moiety of these inhibitors plays a crucial role in establishing hydrophobic interactions.
-
Brequinar: The carboxylic acid group of Brequinar forms a salt bridge and hydrogen bonds with the surrounding residues. The fluoro-substituted quinoline ring system engages in stacking interactions.[10]
-
Teriflunomide (A77 1726): The active metabolite of Leflunomide, interacts with key residues through its cyano and enolic hydroxyl groups. The carbonyl oxygen is hydrogen-bonded to Arg136 via a water molecule, while the enolic hydroxyl forms a direct hydrogen bond with Tyr356.[11] The trifluoromethylphenyl group occupies a hydrophobic pocket.
Key Interacting Residues: Arg136, Tyr356, Gln47.[11][12]
Triazolopyrimidine-Based Inhibitors
While highly potent against Plasmodium falciparum DHODH (PfDHODH), this class also inhibits the human enzyme. The binding mode in PfDHODH involves interactions with residues in a species-variable pocket adjacent to the FMN cofactor.[2][13] The triazolopyrimidine core forms hydrogen bonds with backbone atoms, and the substituted aromatic ring occupies a hydrophobic pocket. For hDHODH, the binding mode is expected to be analogous, with interactions within the hydrophobic ubiquinone tunnel.
Key Interacting Residues (in PfDHODH): His185, Arg265, Phe227.[8][13]
Benzo[d][1][3][4]triazol-4-one Scaffold Inhibitors
This novel class of inhibitors also occupies the ubiquinone binding tunnel. The core scaffold and its substituents engage in a network of hydrophobic and hydrogen bonding interactions.
-
Compound 1289: Forms hydrogen bonds with the side chains of Arg136 and Tyr38.[1]
-
Compound 1291: Also forms a hydrogen bond with Arg136 but loses the interaction with Tyr38 due to a structural modification.[1]
Key Interacting Residues: Met43, Leu46, Leu58, Phe62, Phe98, Met111, Arg136, Tyr38, and Leu359, primarily through hydrophobic interactions.[1]
Experimental Protocols
The characterization of DHODH inhibitors typically follows a workflow involving enzyme activity assays, structural studies, and cellular assays.
Recombinant Human DHODH Expression and Purification
A truncated form of human DHODH (e.g., residues 31-395), lacking the N-terminal mitochondrial targeting and transmembrane domains, is commonly used for in vitro studies.
-
Expression: The gene encoding the truncated hDHODH is cloned into an expression vector (e.g., pET-28a) with an N-terminal His6-tag. The plasmid is transformed into a suitable E. coli expression strain (e.g., Rosetta(DE3)). Protein expression is induced with IPTG at a low temperature (e.g., 18°C) for an extended period (e.g., 18 hours).[1]
-
Purification:
-
Cells are harvested by centrifugation and lysed by sonication in a binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl).
-
The lysate is cleared by centrifugation, and the supernatant containing the soluble His-tagged hDHODH is loaded onto a Ni-NTA affinity chromatography column.
-
The column is washed with the binding buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
The His-tagged hDHODH is eluted with a high concentration of imidazole.
-
The His-tag can be removed by cleavage with a specific protease (e.g., SUMO protease), followed by a second Ni-NTA chromatography step to remove the cleaved tag and any uncleaved protein.
-
Further purification can be achieved by size-exclusion chromatography to obtain a highly pure and homogenous protein preparation.[1]
-
DHODH Enzyme Activity Assay (DCIP Assay)
The activity of DHODH can be monitored by following the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP).
-
Principle: DHODH catalyzes the oxidation of dihydroorotate to orotate, and the electrons are transferred to DCIP, causing a decrease in its absorbance at 600 nm.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100.
-
Recombinant human DHODH.
-
Dihydroorotate (substrate).
-
Decylubiquinone (co-substrate).
-
DCIP (electron acceptor).
-
Inhibitor compound dissolved in DMSO.
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, recombinant hDHODH, decylubiquinone, and the inhibitor at various concentrations.
-
Incubate the mixture for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 25°C) to allow for inhibitor binding.
-
Initiate the reaction by adding dihydroorotate.
-
Immediately measure the decrease in absorbance at 600 nm over time using a plate reader.
-
The initial reaction rates are calculated from the linear portion of the absorbance versus time plot.
-
IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9]
-
Crystallization of hDHODH-Inhibitor Complexes
Obtaining high-resolution crystal structures is crucial for elucidating the precise binding mode of inhibitors.
-
Complex Formation: Purified hDHODH is incubated with a molar excess of the inhibitor, along with the substrate dihydroorotate and a detergent (e.g., DDAO), for a sufficient time to ensure complex formation.[6]
-
Crystallization:
-
The hanging-drop vapor diffusion method is commonly employed.
-
A small drop of the protein-inhibitor complex solution is mixed with a reservoir solution and equilibrated against a larger volume of the reservoir solution.
-
Crystallization conditions need to be screened, but a typical condition includes a precipitant (e.g., ammonium sulfate) and a buffer at a specific pH (e.g., 0.1 M acetate pH 4.6).[6]
-
Crystals are grown at a constant temperature (e.g., 20°C).
-
-
Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved by molecular replacement using a known DHODH structure as a search model.
-
The inhibitor is modeled into the electron density map, and the structure is refined to high resolution.[1]
-
This comparative guide provides a foundation for understanding the structure-activity relationships of different classes of DHODH inhibitors. The detailed experimental protocols offer a practical starting point for researchers aiming to characterize novel inhibitors of this important therapeutic target.
References
- 1. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a metabolically stable triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor with anti-malarial activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Inhibitor binding in a class 2 dihydroorotate dehydrogenase causes variations in the membrane-associated N-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors with potent and selective activity against the malaria parasite, Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Safety Profile of Dhodh-IN-25 Compared to Leflunomide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the safety profiles of the investigational dihydroorotate dehydrogenase (DHODH) inhibitor, Dhodh-IN-25, and the established immunomodulatory drug, leflunomide. While leflunomide has a well-documented safety profile from extensive clinical use, this compound is a preclinical compound with currently no publicly available safety and toxicity data. This comparison, therefore, juxtaposes the known clinical safety of leflunomide with the theoretical and anticipated safety considerations for this compound based on its mechanism of action.
Mechanism of Action: A Shared Target
Both this compound and leflunomide exert their primary pharmacological effect by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[1][2] By blocking this enzyme, both compounds effectively halt the proliferation of rapidly dividing cells, such as activated lymphocytes, which are heavily dependent on this pathway.[1][2] This shared mechanism of action is the basis for their therapeutic potential in autoimmune diseases and cancer, but also underlies their potential toxicities.
Comparative Overview of Key Characteristics
Due to the preclinical nature of this compound, a direct comparison of clinical safety parameters is not possible. The following table summarizes the available data.
| Characteristic | This compound | Leflunomide |
| Development Stage | Preclinical Research Compound | Clinically Approved Drug |
| Primary Indication(s) | Investigated for Acute Myeloid Leukemia (AML) | Rheumatoid Arthritis, Psoriatic Arthritis |
| Mechanism of Action | DHODH Inhibition | DHODH Inhibition |
| Potency (IC50 for human DHODH) | 5.4 nM[3] | Active metabolite, teriflunomide, inhibits at ~600 nM concentrations achieved during treatment. |
| Publicly Available Safety Data | None | Extensive preclinical and clinical data available. |
Established Safety Profile of Leflunomide
Leflunomide has been in clinical use for many years, and its safety profile is well-characterized. The adverse effects are largely predictable based on its antiproliferative mechanism.
Common Adverse Events:
-
Gastrointestinal: Diarrhea, nausea, abdominal pain
-
Dermatological: Rash, alopecia (hair loss)
-
Hepatic: Elevated liver enzymes
-
Cardiovascular: Hypertension
-
Other: Headache, back pain
Serious Adverse Events:
-
Hepatotoxicity: Severe liver injury, including rare cases of liver failure.
-
Hematological: Pancytopenia (a deficiency of all types of blood cells), agranulocytosis (a severe lack of white blood cells), and thrombocytopenia (low platelet count).
-
Immunosuppression: Increased risk of serious infections.
-
Respiratory: Interstitial lung disease.
-
Teratogenicity: Contraindicated in pregnancy due to the risk of fetal harm.
Anticipated Safety Profile of this compound
In the absence of specific data for this compound, its safety profile can be predicted to share similarities with other DHODH inhibitors due to on-target effects. The high potency of this compound (IC50 of 5.4 nM) suggests that it could be effective at lower concentrations, which may or may not translate to an improved safety window.
Potential On-Target Toxicities:
Based on the known effects of DHODH inhibition, the following adverse effects would be anticipated and should be rigorously evaluated in preclinical studies:
-
Myelosuppression: Inhibition of hematopoietic progenitor cell proliferation could lead to cytopenias.
-
Gastrointestinal Toxicity: The rapid turnover of epithelial cells in the gut makes it a likely target for antiproliferative effects, potentially causing diarrhea, mucositis, and weight loss.
-
Hepatotoxicity: As the liver is a primary site of drug metabolism, it is susceptible to drug-induced injury.
-
Immunosuppression: While a desired effect for autoimmune diseases, it can increase the risk of opportunistic infections.
-
Embryo-fetal Toxicity: Due to the critical role of nucleotide synthesis in development, teratogenicity is a significant concern for this class of compounds.
Off-target toxicities are also a possibility and would need to be assessed through comprehensive preclinical safety studies.
Experimental Protocols for Safety Evaluation
To establish the safety profile of a novel DHODH inhibitor like this compound, a standardized battery of preclinical toxicology and safety pharmacology studies is required.
In Vitro Cytotoxicity Assays
-
Objective: To determine the concentration at which the compound is toxic to various cell types.
-
Methodology:
-
A panel of human cell lines, including cancer cell lines (e.g., AML cell lines like HL-60, THP-1), normal human cell lines (e.g., hepatocytes, renal proximal tubule epithelial cells), and hematopoietic progenitor cells, are cultured.
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay measuring ATP content (e.g., CellTiter-Glo®).
-
The IC50 (the concentration that inhibits cell growth by 50%) is calculated for each cell line.
-
In Vivo Toxicity Studies
-
Objective: To evaluate the systemic toxicity of the compound in animal models and determine the maximum tolerated dose (MTD).
-
Methodology:
-
Dose Range Finding Study: Small groups of rodents (e.g., mice or rats) are administered escalating doses of this compound to identify a range of doses for further testing.
-
Repeated Dose Toxicity Study: Rodent and non-rodent species (e.g., dogs or non-human primates) are treated daily with this compound for an extended period (e.g., 28 days).
-
Endpoints Monitored:
-
Clinical Observations: Daily monitoring for signs of toxicity (e.g., changes in activity, weight loss, changes in fur).
-
Hematology and Clinical Chemistry: Regular blood sample collection to analyze blood cell counts, liver enzymes, kidney function markers, etc.
-
Histopathology: At the end of the study, tissues from all major organs are collected, preserved, and examined microscopically by a pathologist to identify any treatment-related changes.
-
-
Safety Pharmacology Studies
-
Objective: To assess the potential effects of the compound on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.
-
Methodology:
-
Cardiovascular: In vivo telemetry in a large animal model (e.g., dog) to monitor electrocardiogram (ECG), blood pressure, and heart rate. In vitro hERG assay to assess the risk of QT interval prolongation.
-
Respiratory: Plethysmography in rodents to measure respiratory rate and tidal volume.
-
Central Nervous System: A functional observational battery (e.g., Irwin test) in rodents to assess behavioral and neurological changes.
-
Visualizing the Pathways and Processes
Caption: DHODH Inhibition in the De Novo Pyrimidine Synthesis Pathway.
Caption: Generalized Preclinical Safety Evaluation Workflow for a Novel Compound.
Conclusion
The evaluation of the safety profile of this compound in comparison to leflunomide is currently limited by the lack of public data for this compound. Leflunomide serves as a benchmark for the potential on-target toxicities that can be expected from a potent DHODH inhibitor. Its well-documented adverse effects, including hepatotoxicity, myelosuppression, and gastrointestinal issues, provide a roadmap for the critical safety endpoints to be evaluated for this compound.
While the high potency of this compound is promising from an efficacy standpoint, it does not guarantee a superior safety profile. A comprehensive and rigorous preclinical safety evaluation, following standard protocols as outlined, is imperative to characterize the toxicological profile of this compound and to determine if it offers a favorable therapeutic index compared to existing DHODH inhibitors like leflunomide. Until such data becomes available, any comparison remains speculative and grounded in the established pharmacology of the DHODH inhibitor class.
References
- 1. Efficacy and safety of dihydroorotate dehydrogenase (DHODH) inhibitors "leflunomide" and "teriflunomide" in Covid-19: A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of dihydroorotate dehydrogenase (DHODH) inhibitors “leflunomide” and “teriflunomide” in Covid-19: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Safety and Disposal Guide for DHODH-IN-25
This document provides comprehensive safety and disposal procedures for Dhodh-IN-25, a dihydroorotate dehydrogenase (DHODH) inhibitor. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe laboratory environment and proper environmental stewardship. While this compound is primarily used in research settings, particularly for studies related to acute myeloid leukemia (AML), its handling and disposal require careful attention to its chemical properties and potential hazards.[1][2]
Immediate Safety and Handling Precautions
All personnel handling this compound must be thoroughly trained on its properties and the associated risks. Standard personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In case of accidental exposure, refer to the first aid measures outlined in the Safety Data Sheet (SDS). A similar compound, DHODH-IN-11, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, highlighting the need for caution.[3]
Quantitative Data for Disposal Considerations
Proper disposal of this compound is contingent on its concentration and the nature of the waste stream. The following table summarizes key quantitative parameters that should be considered.
| Parameter | Value | Guideline |
| Reportable Quantity (RQ) | Not Established | For compounds without a specific RQ, any uncontained release should be reported to the Environmental Health & Safety (EHS) office. |
| Aqueous Waste Concentration | < 10 mg/L | Aqueous waste containing this compound below this concentration may be eligible for chemical treatment prior to disposal. |
| Solid Waste Threshold | > 5 g | Solid waste exceeding this amount requires disposal as hazardous chemical waste in a designated, sealed container. |
| Organic Solvent Waste | Any Amount | All organic solvent waste containing this compound must be collected in a designated hazardous waste container. |
Experimental Protocol: Neutralization of Aqueous Waste
For small quantities of aqueous waste containing low concentrations of this compound, a neutralization protocol can be employed to minimize its reactivity before final disposal. This procedure should only be performed by trained personnel in a controlled laboratory setting.
Objective: To neutralize the reactivity of this compound in an aqueous solution.
Materials:
-
Aqueous waste containing < 10 mg/L of this compound
-
5% Sodium Hypochlorite (Bleach) solution
-
1M Sodium Thiosulfate solution
-
pH meter and pH strips
-
Stir plate and stir bar
-
Appropriate PPE (gloves, goggles, lab coat)
-
Chemical fume hood
Procedure:
-
Preparation: Place the container with the aqueous this compound waste on a stir plate within a chemical fume hood. Add a stir bar and begin gentle agitation.
-
Oxidation: Slowly add the 5% sodium hypochlorite solution to the waste at a 10:1 ratio (waste to bleach). Monitor the temperature to ensure it does not rise significantly. Continue stirring for at least 2 hours.
-
Dechlorination: After 2 hours, slowly add 1M sodium thiosulfate solution to neutralize any remaining hypochlorite. Use starch-iodide paper to test for the absence of excess oxidant.
-
pH Adjustment: Check the pH of the solution. If necessary, adjust the pH to be between 6.0 and 8.0 using dilute hydrochloric acid or sodium hydroxide.
-
Final Disposal: The treated solution should be collected in a designated hazardous waste container for final disposal by the institution's EHS department.
Disposal Workflow and Signaling Pathways
The proper disposal of this compound follows a structured workflow to ensure safety and compliance. The following diagrams illustrate the decision-making process for disposal and the biological pathway of the compound, which informs its potential environmental impact.
Caption: Disposal workflow for this compound waste.
Caption: Simplified signaling pathway of this compound.
Final Disposal Procedures
All waste streams containing this compound must ultimately be disposed of through the institution's Environmental Health & Safety (EHS) department.[3] Containers must be clearly labeled with the chemical name, concentration, and hazard symbols. Never dispose of this compound down the drain or in regular trash. For spills, immediately alert personnel, evacuate the area if necessary, and follow the spill response procedures outlined in the SDS and institutional protocols. By adhering to these guidelines, you contribute to a safer research environment and ensure compliance with environmental regulations.
References
Navigating the Safe Handling of Dhodh-IN-25: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent, novel compounds like Dhodh-IN-25. While specific safety data for this compound is not publicly available, its classification as a Dihydroorotate Dehydrogenase (DHODH) inhibitor necessitates stringent handling protocols based on the safety guidelines for this class of potent research compounds. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower laboratory personnel in the safe management of this compound and similar chemical entities.
Personal Protective Equipment (PPE): Your First Line of Defense
The primary routes of exposure to potent compounds in a laboratory setting are inhalation, ingestion, and skin absorption.[1] Therefore, a multi-layered approach to personal protective equipment is crucial. The following table summarizes the recommended PPE for handling this compound, categorized by the level of potential exposure risk.
| Risk Level | Occupational Exposure Band (OEB) | Typical PPE Requirements |
| Low | OEB 1-2 (100-5000 µg/m³) | cGMP gowning, gloves, safety glasses.[2] |
| Moderate | OEB 3 (10-100 µg/m³) | cGMP gowning, gloves, safety glasses, half-face respirator.[2] |
| High | OEB 4 (1-10 µg/m³) | Powered Air-Purifying Respirator (PAPR), specialized gowning, double gloves.[2] |
It is critical to conduct a thorough risk assessment for each specific procedure to determine the appropriate level of PPE. For any procedure involving the handling of powdered this compound, a higher level of respiratory protection, such as a PAPR, is strongly recommended to prevent inhalation of fine particles.[3]
Operational Plan: Step-by-Step Handling Procedures
A clear and concise operational plan is essential to minimize the risk of exposure and ensure the integrity of the experiment.
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the compound name, date of receipt, and any known hazard warnings.
-
Store: Store this compound in a designated, well-ventilated, and restricted-access area. The storage container should be tightly sealed. For long-term storage of stock solutions, consult the manufacturer's recommendations, which may include storage at -20°C or -80°C.[4]
Weighing and Solution Preparation:
-
Containment: All weighing and initial dilution of powdered this compound should be performed in a certified chemical fume hood or a glove box to minimize the risk of aerosolization.[3]
-
Gloves: Wear double nitrile gloves and change the outer pair immediately upon any sign of contamination.[5]
-
Utensils: Use dedicated spatulas and weighing boats. Decontaminate all equipment thoroughly after use.
-
Solvent: Use the appropriate solvent as specified in the experimental protocol.
Experimental Use:
-
Fume Hood: All manipulations of this compound solutions should be carried out in a chemical fume hood.
-
Spill Kit: Ensure a spill kit appropriate for chemical spills is readily available.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan: Managing Hazardous Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[6][7] All materials contaminated with this compound are considered hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, weighing boats, paper towels, etc., should be placed in a designated, labeled hazardous waste container.[8][9] |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a clearly labeled, leak-proof hazardous waste container. Do not mix incompatible waste streams.[6][7] |
| Sharps | Contaminated needles and syringes must be disposed of in a designated sharps container. |
Never dispose of this compound or its waste down the drain. [10] Follow your institution's specific guidelines for hazardous waste disposal and arrange for pickup by a licensed waste management company.[7][8]
Experimental Protocol: A General Workflow for Small Molecule Inhibitor Screening
While a specific protocol for this compound is not available, a general workflow for testing the efficacy of a small molecule inhibitor like this compound is outlined below.
Caption: A generalized experimental workflow for screening a small molecule inhibitor.
This workflow begins with the preparation of the compound and target cells, followed by treatment and incubation. The initial assessment is typically a cell viability assay to determine the half-maximal inhibitory concentration (IC50). Based on these results, further downstream analyses can be conducted to investigate the inhibitor's effect on specific cellular pathways and functions.[11][12]
The DHODH Signaling Pathway: Understanding the Target
This compound is an inhibitor of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[13][14] This pathway is essential for the synthesis of pyrimidines, which are fundamental components of DNA and RNA.[14] By inhibiting DHODH, this compound disrupts this pathway, leading to a depletion of pyrimidines and subsequently inhibiting cell proliferation.[14][15] This mechanism of action makes DHODH an attractive target for the development of therapeutics for cancer and autoimmune diseases.[14]
Recent research has also indicated that DHODH may have functions beyond pyrimidine synthesis, including roles in regulating cellular signaling pathways and reactive oxygen species (ROS) production.[16][17]
Caption: The role of DHODH in pyrimidine synthesis and its inhibition by this compound.
By adhering to these safety protocols and understanding the mechanism of action of this compound, researchers can mitigate risks and advance their scientific discoveries in a safe and responsible manner.
References
- 1. sst.semiconductor-digest.com [sst.semiconductor-digest.com]
- 2. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 3. aiha.org [aiha.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. vumc.org [vumc.org]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 11. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Integrated Platform for Expedited Synthesis–Purification–Testing of Small Molecule Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glpbio.com [glpbio.com]
- 14. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 15. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 16. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitochondrial DHODH regulates hypoxia-inducible factor 1 expression in OTSCC - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
